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Fluorescein-maleimide

Cat. No.: B12279895
M. Wt: 529.5 g/mol
InChI Key: WMHCVBWDCIFFOB-UHFFFAOYSA-N
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Description

Significance of Cysteine-Reactive Fluorescent Probes in Molecular Biology Research

The ability to selectively tag proteins is fundamental to understanding their behavior within the complex cellular environment. Cysteine, due to the unique reactivity of its thiol group, serves as an ideal target for such specific labeling. nih.govresearchgate.net Cysteine-reactive fluorescent probes, like fluorescein-maleimide, allow researchers to:

Visualize Proteins: By attaching a fluorescent "light bulb" to a protein, its localization and movement within a cell can be tracked using techniques like fluorescence microscopy. biochempeg.com

Study Protein Interactions: Changes in the fluorescence signal can indicate when a labeled protein binds to another molecule, providing insights into complex biological pathways. researchgate.net

Analyze Protein Conformation: The local environment around the fluorescent probe can affect its emission properties, offering clues about the protein's three-dimensional structure and any changes that occur. nih.gov

The development of a diverse array of such probes has been instrumental in advancing our knowledge of cellular processes. acs.org

Historical Context of Maleimide (B117702) Chemistry in Bioconjugation

The use of maleimides in bioconjugation, the process of chemically linking two molecules, has a history spanning over half a century. researchgate.netacs.org The key to their success lies in the specific and efficient reaction between the maleimide group and a thiol. biotium.com This reaction, known as a Michael addition, forms a stable covalent bond under mild, physiologically compatible conditions. wikipedia.org

Initially, the focus was on creating stable linkages for applications like antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery. acs.orguark.edu Over time, the versatility of maleimide chemistry has been recognized and expanded, leading to the development of a wide range of maleimide-containing reagents for various research applications. researchgate.net

Role of this compound as a Benchmark Thiol-Reactive Fluorescent Label

Fluorescein-5-maleimide (B15326) is often considered one of the most widely used green fluorescent, thiol-reactive dyes. biotium.com Its popularity stems from several key factors:

High Specificity: Under controlled pH conditions (typically 6.5-7.5), the maleimide group reacts almost exclusively with sulfhydryl groups, minimizing non-specific labeling of other amino acids like lysine (B10760008). thermofisher.com

Favorable Reaction Conditions: The labeling reaction proceeds efficiently at or near neutral pH, which is crucial for maintaining the integrity and function of most proteins. biotium.com

Well-Characterized Properties: The photophysical properties of fluorescein (B123965) are well-documented, providing a reliable and understood fluorescent signal for analysis. sigmaaldrich.com

These characteristics have established this compound as a standard against which other thiol-reactive probes are often compared. nih.gov Its consistent performance and ease of use have made it a go-to reagent for researchers first venturing into protein labeling, as well as a reliable workhorse in established laboratories.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₂₄H₁₃NO₇ sigmaaldrich.comscbt.com
Molecular Weight 427.36 g/mol sigmaaldrich.comscbt.com
Excitation Wavelength (λex) ~490-494 nm biochempeg.comsigmaaldrich.com
Emission Wavelength (λem) ~515-521 nm eurogentec.combiochempeg.com
Reactive Group Maleimide biotium.com

| Target Functional Group | Thiol (Sulfhydryl) | biotium.com |

Table 2: Common Thiol-Reactive Probes

Probe Name Reactive Group Target
This compound Maleimide Thiol
Eosin-5-iodoacetamide Iodoacetamide (B48618) Thiol
Rhodamine Red C₂ maleimide Maleimide Thiol
BODIPY TMR cadaverine (B124047) IA Iodoacetamide Thiol

This data is compiled from research articles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H19N3O7S B12279895 Fluorescein-maleimide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H19N3O7S

Molecular Weight

529.5 g/mol

IUPAC Name

1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-[2-(2,5-dioxopyrrol-1-yl)ethyl]thiourea

InChI

InChI=1S/C27H19N3O7S/c31-15-2-5-19-21(12-15)36-22-13-16(32)3-6-20(22)27(19)18-4-1-14(11-17(18)25(35)37-27)29-26(38)28-9-10-30-23(33)7-8-24(30)34/h1-8,11-13,31-32H,9-10H2,(H2,28,29,38)

InChI Key

WMHCVBWDCIFFOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=S)NCCN3C(=O)C=CC3=O)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Fluorescein Maleimide

Synthesis of Fluorescein-Maleimide and its Derivatives

The preparation of this compound and its analogs involves a series of chemical transformations, from classical two-step procedures to more advanced convergent strategies and the rational design of novel derivatives with enhanced functionalities.

Conventional Synthetic Routes to N-(5-fluoresceinyl)maleamic acid and Fluorescein-5-maleimide (B15326)

The most common and conventional method for synthesizing Fluorescein-5-maleimide (F5M) is a two-step process that begins with the formation of an intermediate, N-(5-fluoresceinyl)maleamic acid. This process typically involves the reaction of 5-aminofluorescein (B15267) with maleic anhydride (B1165640).

In the first step, 5-aminofluorescein is reacted with maleic anhydride in a suitable solvent, such as acetic acid or dimethylformamide (DMF), at room temperature. unito.itgoogle.com This reaction leads to the formation of the N-(5-fluoresceinyl)maleamic acid intermediate as a precipitate. unito.itgoogle.com The yield of this step is reported to be around 74%. unito.it

The subsequent and final step is the cyclization of the maleamic acid derivative to form the maleimide (B117702) ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent. A common method involves refluxing the N-(5-fluoresceinyl)maleamic acid in acetic acid. google.com Another approach utilizes hexamethyldisilazane (B44280) (HMDS) and a catalyst like zinc chloride (ZnCl2) in a mixture of benzene (B151609) and DMF, which upon reflux, yields Fluorescein-5-maleimide with a high yield of 92.3%. unito.it

StepReactantsSolvents/ReagentsConditionsProductYield
15-Aminofluorescein, Maleic AnhydrideAcetic AcidRoom Temperature, 4 hoursN-(5-fluoresceinyl)maleamic acid74% unito.it
2N-(5-fluoresceinyl)maleamic acidAcetic AcidRefluxFluorescein-5-maleimide-
2 (Alternative)N-(5-fluoresceinyl)maleamic acidHMDS, ZnCl2, Benzene/DMFReflux, 2.5 hoursFluorescein-5-maleimide92.3% unito.it

Convergent Synthetic Strategies for Fluorophore-Linked Maleimide Derivatives

Convergent synthesis offers a modular and efficient approach to creating a variety of fluorophore-linked maleimide derivatives. acs.org This strategy involves the separate synthesis of the fluorophore and the maleimide moiety, which are then coupled together in a final step. This approach is particularly advantageous as it allows for the flexible combination of different fluorophores with various maleimide linkers, facilitating the rapid generation of a library of probes. acs.orgacs.org

One example of a convergent strategy is the development of dimaleimide fluorogens. In this approach, a fluorophore core is functionalized with two maleimide groups. acs.orgacs.org These dimaleimide derivatives are designed to be non-fluorescent initially. The fluorescence is "turned on" upon the reaction of both maleimide groups with thiol-containing molecules, such as cysteine residues in proteins. acs.orgacs.org This method has been used to create probes for detecting small thiols and for the specific labeling of proteins containing appropriately spaced cysteine residues. acs.org The synthesis allows for the attachment of any fluorophore with a suitable linker to the dimaleimide moiety in a modular fashion. acs.org

Rational Design and Synthesis of Substituted Maleimide Dyes for Tunable Optical Properties

The optical properties of maleimide-based dyes can be precisely controlled through the rational design and synthesis of substituted derivatives. rsc.orgnih.gov By systematically modifying the substitution pattern on the maleimide ring, researchers can tune the fluorescence emission color, quantum yield, and solvatochromism. rsc.orgnih.gov

The core principle behind this approach is the creation of a donor-acceptor architecture within the maleimide fluorophore. rsc.org The carbonyl groups of the maleimide act as electron acceptors, while various electron-donating groups can be introduced at other positions on the ring. nih.gov The nature of these substituents and their positions significantly influence the electronic structure and, consequently, the photophysical properties of the dye. rsc.orgnih.gov

For instance, a library of maleimide fluorophores with emissions spanning the visible spectrum from blue to yellow has been successfully synthesized. nih.gov This was achieved by varying the halogen and donor groups (amines and alcohols) attached to the maleimide core. nih.gov The fluorescence quantum yields of these dyes were found to be as high as 64%. nih.gov

Substituent ModificationEffect on Optical PropertiesReference
Varying halogen group (Cl, Br, I)Influences fluorescence quantum yield and emission wavelength. nih.govrsc.org nih.govrsc.org
Altering donor groups (amines, alcohols)Tunes emission color and intensity. nih.gov nih.gov
Introduction of aliphatic, phenyl, or benzyl (B1604629) groupsAffects emission wavelength and quantum yield. rsc.org rsc.org

A study on amino-halo-maleimides demonstrated that the fluorescence quantum yield decreases with the decreasing electronegativity of the halide (Cl > Br > I). rsc.org For example, in diethyl ether, the quantum yields were 37% for the chloro-derivative, 30% for the bromo-derivative, and 8% for the iodo-derivative. rsc.org These dyes also exhibited solvafluorochromism, with their fluorescence properties changing in response to the polarity of the solvent. rsc.org

Synthesis of Fluorescein-Functionalized Dibromomaleimides for Advanced Bioconjugation

Fluorescein-functionalized dibromomaleimides represent a class of advanced bioconjugation reagents that offer multiple points of attachment. nih.gov These compounds are synthesized by reacting dibromomaleic anhydride with fluoresceinamine. nih.gov The initial reaction is typically carried out at room temperature, followed by a cyclization step under reflux in acetic acid to form the final maleimide product. nih.gov

The resulting fluorescein-dibromomaleimide possesses three potential sites for bioconjugation: the two bromine atoms and the nitrogen of the maleimide ring. nih.gov This multi-functionality allows for novel protein modification strategies. For instance, these reagents can be used to bridge disulfide bonds in peptides and proteins. nih.gov This has been demonstrated with the peptide hormone somatostatin, where the fluorescein-dibromomaleimide was inserted into a disulfide bond to create a fluorescently labeled and bridged construct. nih.gov This approach highlights the potential of these reagents for creating structurally defined and fluorescently tagged biomolecules. nih.gov

Synthesis of Dithiomaleimides (DTMs) and Aminobromomaleimides (ABMs) as Emissive Maleimide Fluorophores

In contrast to the fluorescence-quenching properties of unsubstituted maleimides, dithiomaleimides (DTMs) and aminobromomaleimides (ABMs) have been developed as highly emissive fluorophores. rsc.orgnih.gov Their strong emission originates from their inherent donor-acceptor structures. rsc.org

The synthesis of DTMs is achieved through the reaction of 2,3-dibromomaleimide (DBM) with two equivalents of a thiol. nih.govacs.org This reaction proceeds via an addition-elimination mechanism, resulting in a fluorescent DTM product. acs.org This "off-to-on" fluorescence switching upon thiol addition has been utilized for protein labeling, including disulfide bridging, and for the functionalization of polymers. acs.org

ABMs are synthesized through the monosubstitution of a dibromomaleimide with an amine. rsc.org These compounds are also highly emissive, with large Stokes shifts. nih.gov A range of aminothiomaleimides (ATMs) can be synthesized from ABMs by reacting them with a thiol in the presence of a base. rsc.org These ATMs exhibit yellow emission under UV light and have larger Stokes shifts compared to other substituted maleimides. nih.gov

Maleimide DerivativeSynthetic PrecursorKey ReactantResulting PropertyReference
Dithiomaleimide (DTM)2,3-Dibromomaleimide (DBM)Thiols (2 equiv.)"Off-to-on" fluorescence upon thiol addition. acs.org acs.org
Aminobromomaleimide (ABM)DibromomaleimideAmine (1 equiv.)Highly emissive with large Stokes shifts. nih.gov nih.gov
Aminothiomaleimide (ATM)Aminobromomaleimide (ABM)Thiol (1 equiv.)Yellow emission with large Stokes shifts. nih.gov nih.gov

Incorporation of this compound into Silica (B1680970) Matrices for Nanoparticle Synthesis

This compound can be incorporated into silica matrices to create fluorescent silica nanoparticles, which are valuable tools for bioimaging and sensing applications. nih.govresearchgate.net A common method for this is a modified Stöber process. nih.gov

In one approach, this compound is first reacted with a silane (B1218182) coupling agent, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS). nih.govresearchgate.net The thiol group of MPTMS reacts with the maleimide group of the fluorescein (B123965) derivative to form a stable conjugate. nih.gov This fluorescein-silane conjugate is then co-hydrolyzed with a silica precursor, typically tetraethyl orthosilicate (B98303) (TEOS), in a basic solution. researchgate.net This process leads to the covalent incorporation of the fluorescein dye into the silica network, resulting in fluorescent silica nanoparticles. nih.govresearchgate.net

The size of the resulting nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of the reactants. nih.gov This method allows for the preparation of uniformly sized and photostable fluorescent nanoparticles where the dye is homogeneously dispersed within the silica matrix. mdpi.org

Chemical Modifications for Enhanced Fluorescent Properties

The inherent fluorescent properties of this compound can be significantly altered and improved through targeted chemical modifications. These strategies aim to address limitations such as environmental sensitivity and to introduce novel functionalities, thereby expanding the compound's utility in various scientific applications.

Strategies to Improve Aqueous Fluorescence and Mitigate Solvent Quenching

A significant limitation of many organic fluorophores, including maleimide-based dyes, is the phenomenon of fluorescence quenching in aqueous or polar protic solvents. bham.ac.ukrsc.org This quenching is often attributed to interactions between the fluorophore and the solvent molecules, which provide a non-radiative pathway for the excited state to return to the ground state. bham.ac.uk Specifically, a process known as electron-driven proton transfer (EDPT) from protic solvents to the carbonyl groups of the maleimide ring can lead to fluorescence quenching. ehu.esnih.gov The fluorescence intensity of fluorescein itself is also known to fade in aqueous buffers. caymanchem.com

Several chemical strategies have been developed to counter these effects and enhance fluorescence in aqueous environments:

Introduction of Electron-Withdrawing Groups: A primary strategy involves functionalizing the maleimide structure with electron-withdrawing groups. bham.ac.uk These groups reduce the electron density on the maleimide ring, particularly at the carbonyl groups. ehu.esnih.gov This modification diminishes the ability of the carbonyls to interact with and abstract protons from solvent molecules, thereby reducing quenching caused by EDPT. ehu.es

Fluorocarbon Functionalisation: Incorporating fluorine-containing substituents, such as trifluoroethyl groups (CH2CF3), onto the maleimide ring has proven effective. ehu.es The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the carbonyls, mitigating their interaction with protic solvents and leading to enhanced fluorescence efficiency in polar media like methanol. ehu.es

Tuning Solvent Viscosity: The local environment of the fluorophore impacts its properties. While not a direct chemical modification of the this compound itself, altering the solvent composition can mitigate quenching. For instance, increasing solvent viscosity can diminish the frequency of collisional quenching between fluorescent molecules. royalsocietypublishing.org In studies with fluorescein, the addition of viscogenic agents like glycerol (B35011) was found to alter the protolytic equilibrium and increase the ratiometric fluorescence signal in aqueous solutions. mdpi.com

Encapsulation in Nanoparticles: Embedding this compound within a protective silica shell of a core-shell nanoparticle is a highly effective method to shield the dye from the quenching effects of the aqueous environment. rsc.orgscientific.netresearchgate.net The silica matrix provides a more stable, non-polar microenvironment, preventing dye leakage and photobleaching, which leads to higher and more stable fluorescence intensity compared to the free dye in solution. scientific.netresearchgate.net

Impact of Electron-Withdrawing Groups on Fluorescence Efficiency and Dual-State Emission

The introduction of electron-withdrawing groups (EWGs) is a powerful method to modulate the photophysical properties of maleimide-based fluorophores, enhancing their fluorescence efficiency and enabling dual-state emission (DSE). bham.ac.ukehu.es DSE refers to the ability of a compound to fluoresce in both the solution and solid states, a property not commonly observed due to aggregation-caused quenching (ACQ) in the solid phase. ehu.esresearchgate.net

The core principle behind this strategy is the modification of the electron donor-acceptor character of the molecule. ehu.esnih.gov In a typical fluorescent maleimide, the carbonyl (C=O) groups act as electron acceptors. ehu.esnih.gov By functionalizing the maleimide ring, particularly at the imide or amine positions, with EWGs, the electron density across the molecule can be tuned. ehu.es

Key Findings:

Enhanced Solution-State Fluorescence: Attaching EWGs like fluorine-containing groups (e.g., trifluoroethyl) to the maleimide structure lowers the electron density on the carbonyls. ehu.esnih.gov This modification reduces unfavorable interactions with polar protic solvents, mitigating quenching and leading to increased fluorescence quantum yields in solution. bham.ac.ukehu.es Research has shown that placing a trifluoroethyl group directly on the imide nitrogen has a more significant electron-withdrawing effect, and thus a greater impact on enhancing fluorescence, compared to placing it on an adjacent amine group. ehu.es

Enabling Solid-State Emission: In the solid state, fluorophores often suffer from ACQ due to close intermolecular interactions like π-π stacking. The introduction of bulky EWGs, such as trifluoroethyl groups, provides steric hindrance that disrupts this molecular packing. ehu.esnih.gov This suppression of quenching interactions in the solid phase allows for significant fluorescence, thereby achieving dual-state emission. bham.ac.uk

Dual-State Emission (DSE): The combined effect of reduced solvent quenching and minimized solid-state aggregation allows for fluorophores that are highly emissive in multiple environments. ehu.es For example, di-substituted trifluoroethyl aminomaleimides have been synthesized that exhibit high solid-state quantum yields (up to 53%) while also showing enhanced fluorescence in protic solvents. ehu.esnih.gov This DSE mechanism is a significant advancement, overcoming the limitations of single-state luminescence. ehu.es The judicious selection of a strong electron-withdrawing naphthalimide fluorophore with a maleimide group has also been shown to enhance reactivity and lead to a "turn-on" fluorescence response. researchgate.net

Maleimide DerivativeSubstituent (EWG)Effect on FluorescenceReference
Aminochloromaleimide (ACM) / Monoaminomaleimide (MAM)Trifluoroethyl (-CH2CF3)Enhanced solution-state quantum yield in protic solvents (up to 10%) and high solid-state quantum yield (up to 53%), achieving dual-state emission. ehu.esnih.gov
DihalomaleimidesHalogens (Cl, Br, I)Fluorescence quantum yield in diethyl ether decreased with the electronegativity of the halide (Cl: 37%, Br: 30%, I: 8%). rsc.org
Naphthalimide-MaleimideNaphthalimideStrong electron-withdrawing nature enhances electrophilicity and enables a "turn-on" fluorescent response upon reaction. researchgate.net

Optimization of Fluorescein Loading in Core-Shell Nanoparticles

Encapsulating this compound within core-shell nanoparticles, particularly those with a silica shell, is a prominent strategy to enhance its utility. rsc.orgscientific.netresearchgate.net This approach creates a stable, water-dispersible, and highly fluorescent probe. However, the brightness of these nanoparticles is not simply a matter of loading more dye. The optimization of dye loading is critical to maximize fluorescence and prevent quenching effects that arise when fluorophores are in close proximity. rsc.org

Synthesis and Loading Mechanism:

The typical synthesis involves a sol-gel process. scientific.netresearchgate.net Fluorescein-5-maleimide is first reacted with a silane coupling agent, such as (3-mercaptopropyl)trimethoxysilane (MPTMS). rsc.orgscientific.netresearchgate.net The thiol group of MPTMS reacts with the maleimide group of the fluorescein dye. rsc.org

This dye-silane conjugate is then covalently incorporated into a silica matrix through a reaction with a silica precursor like tetraethyl orthosilicate (TEOS) in a basic solution, often forming a shell around a core particle (which can be silica or another material like iron oxide). rsc.orgscientific.netresearchgate.net

Optimization Challenges and Findings:

Maximizing Brightness: The goal is to find the optimal dye concentration that provides the brightest nanoparticles. rsc.org Research on FITC-loaded silica nanoparticles (a similar fluorescein derivative) showed that maximum fluorescence efficiency was achieved at a specific, relatively low loading percentage. rsc.org For instance, one study identified an optimal loading of 0.5% w/w FITC, estimating that an average distance of 5.8 to 6.9 nm between dye molecules was necessary to prevent quenching from dominating. rsc.org

Protective Shell: A common issue is dye leakage from the silica matrix, especially in biological media. rsc.org To prevent this and further enhance photostability, an additional, denser protective layer of silica can be synthesized over the fluorescent shell. rsc.orgresearchgate.net

Core/Shell StructureDye & Coupling AgentKey Optimization FindingResulting Particle SizeReference
Silica Core/Silica ShellFluorescein-5-maleimide / (3-mercaptopropyl)trimethoxysilane (MPTMS)Core-shell structure enhances fluorescence intensity compared to free dye.~50 nm scientific.netresearchgate.net
Iron Oxide Core/Silica ShellFluorescein isothiocyanate (FITC) / Aminopropyltrimethoxysilane (APTMS)Maximum fluorescence efficiency obtained at a dye loading of 0.5% w/w.~50-60 nm rsc.org
Silica Core/Silica ShellCyanine3-maleimide / MPTMSCovalent incorporation into the silica matrix via Stöber process resulted in bright nanoparticles.Not specified rsc.org

Design of Maleimide Ligands for Coordination with Metal Ions

The maleimide scaffold can be strategically modified to act as a ligand for coordination with various metal ions, including transition metals and lanthanides. bham.ac.ukresearchgate.net This functionalization creates hybrid molecules where the fluorescent properties of the maleimide chromophore can be influenced by the coordinated metal, or where the maleimide serves to attach a metal complex to a target.

Design Strategies and Applications:

Introducing Coordinating Groups: To facilitate metal binding, the maleimide structure is derivatized with functional groups known to act as effective metal ligands. For example, N-(4-carboxyphenyl)maleimide incorporates a carboxyl group that can effectively complex with transition metal ions such as Co(II), Ni(II), and Cu(II). researchgate.net

Bifunctional Chelators: More complex ligands can be designed where a potent chelating agent is attached to the maleimide unit. 1,10-Phenanthroline maleimide is a bifunctional compound that combines the metal-coordinating ability of the phenanthroline moiety with the thiol-reactive maleimide group. This allows for the formation of stable complexes with metals like Ruthenium(II) (Ru(II)), which can then be conjugated to biomolecules.

Modulating Luminescence: The coordination of maleimide-based chromophores to metal ions can significantly alter their photophysical properties. bham.ac.uk In some cases, complexation to transition metals can lead to a fluorescence "on-to-off" switch upon oxidation. bham.ac.uk Conversely, coordination to lanthanide metal ions has been shown to enhance their luminescence by promoting ligand-centered transitions over quenching pathways. bham.ac.uk Rhenium(I) polypyridine maleimide complexes have been developed that exhibit intense and long-lived photoluminescence, with emission wavelengths tunable from 514 to 654 nm based on the polypyridine ligand used. acs.org

These designed maleimide ligands expand the functionality of the fluorophore beyond simple labeling, enabling its use in the development of hybrid probes, sensors for metal ions, and luminescent organometallic complexes. bham.ac.uk

Molecular Mechanisms of Fluorescein Maleimide Interactions and Fluorescence

Fluorescence Quenching and Activation Mechanisms

The fluorescence of fluorescein-maleimide is not static; it is modulated by its chemical state and environment. Unconjugated this compound exhibits quenched fluorescence, which is significantly enhanced upon conjugation to a thiol-containing molecule. This "turn-on" characteristic is a valuable feature for reducing background fluorescence in labeling experiments.

The quenching of fluorescence in molecules like this compound can occur through several mechanisms, including dynamic (collisional) quenching, static quenching, and photoinduced electron transfer (PET). axispharm.comfiveable.meossila.com In dynamic quenching, the excited fluorophore is deactivated through collisions with a quencher molecule. axispharm.comfiveable.me Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. axispharm.comfiveable.meossila.com

For fluorogens containing a maleimide (B117702) group, photoinduced electron transfer (PET) has been identified as a key quenching mechanism. nih.gov In this process, the maleimide moiety acts as an electron acceptor. Upon excitation of the fluorophore (the electron donor), an electron is transferred from the excited fluorophore to the maleimide. nih.gov This electron transfer process is exergonic and provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. nih.gov When the maleimide reacts with a thiol, the Michael addition reaction alters the electronic properties of the maleimide group, disrupting the PET process. nih.gov This disruption eliminates the non-radiative decay pathway, leading to a significant increase in fluorescence emission, a phenomenon known as fluorescence activation. nih.govnih.gov This activation upon conjugation allows for the specific detection of thiol-containing molecules with an improved signal-to-noise ratio. nih.gov

Interactive Data Table: Reactivity of Maleimides with Amino Acid Residues

Amino AcidReactive GroupReactivity with Maleimide (pH 6.5-7.5)Resulting BondStability
CysteineSulfhydryl (-SH)HighThioetherStable
HistidineImidazoleLow to None--
MethionineThioetherNone--
Lysine (B10760008)Primary Amine (-NH2)Very Low (increases > pH 7.5)--
ArginineGuanidiniumNone--

Interactive Data Table: Comparison of Maleimide Derivatives for Cysteine Modification

Maleimide DerivativeReaction with CysteineKey FeatureReversibility
Standard MaleimideForms stable thioether bondCovalent labelingNo
BromomaleimideForms cleavable thiomaleimide adductReversible modificationYes (with phosphines or excess thiols)
DibromomaleimideInserts into reduced disulfide bondsDisulfide bridgingNo

Intrinsic Quenching of Unreacted Maleimide Derivatives

Unreacted this compound exhibits significantly suppressed fluorescence, a phenomenon known as intrinsic quenching. The maleimide group, when in proximity to the fluorescein (B123965) core, effectively deactivates the excited state of the fluorophore, preventing the emission of a photon. This quenching is a critical feature, as it establishes a low-fluorescence baseline, which is essential for a high signal-to-noise ratio when the probe subsequently reacts with its target.

The efficiency of this quenching is influenced by several factors, including the surrounding solvent environment and the specific structure of the derivative. For instance, substituted maleimides are known to undergo fluorescence quenching, particularly in polar solvents. bham.ac.uk The position of the maleimide quencher relative to the fluorophore also plays a role in the extent of quenching observed. science.gov The fundamental principle remains that the maleimide group provides a pathway for the excited state energy to be dissipated through non-emissive routes, keeping the molecule in a "dark" state prior to reaction. nih.gov This inherent quenching is a prerequisite for its function as a "turn-on" probe. For example, fluorescein-5-maleimide's fluorescence is known to increase approximately tenfold after it conjugates with a thiol. thermofisher.com

"Turn-on" Fluorescence Upon Thiol Addition

The most prominent feature of this compound probes is their dramatic increase in fluorescence upon reaction with thiol (sulfhydryl) groups. This "turn-on" response is the basis for their use in detecting and labeling thiol-containing biomolecules like cysteine residues in proteins. biosyn.com The underlying chemical reaction is a Michael addition, a well-established method in bioconjugation. bachem.comvectorlabs.com

In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. bachem.com This process forms a stable, covalent thioether bond. biosyn.com The addition reaction disrupts the electronic properties of the maleimide group that were responsible for quenching the fluorescein fluorophore. researchgate.net Some studies describe this activation process as not only the Michael addition but also a subsequent spiro ring opening of the fluorescein structure, which "lights up" the fluorescence. nih.gov The result is a substantial increase in the fluorescence quantum yield, with reported fluorescence enhancements ranging from 10-fold to over 200-fold depending on the specific probe and conditions. thermofisher.comresearchgate.netnih.gov

The reaction is highly selective for thiols, especially under mild pH conditions (pH 6.5-7.5), making it suitable for biological applications. vectorlabs.comthermofisher.com This specificity ensures that the fluorescence signal is generated primarily at the intended target site.

Probe StateFluorescenceGoverning MechanismKey Reaction
Unreacted this compoundLow / QuenchedIntrinsic Quenching (PET)N/A
Thiol-Adduct of this compoundHigh / "Turned-on"Disruption of QuenchingMichael Addition

Photoinduced Electron Transfer (PET) as a Quenching Pathway

The primary mechanism responsible for the intrinsic quenching of this compound is Photoinduced Electron Transfer (PET). nih.gov PET is a process where, upon excitation of the fluorophore by light, an electron is transferred from an electron donor to an electron acceptor, leading to a non-radiative de-excitation. wikipedia.orgnih.gov In the case of this compound, the fluorescein acts as the photoexcited electron donor and the attached maleimide group functions as the electron acceptor. nih.gov

The process can be described using molecular orbital theory:

Excitation: The fluorescein molecule absorbs a photon, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Electron Transfer: In the unreacted probe, the HOMO of the maleimide group is situated at an energy level between the HOMO and LUMO of the excited fluorescein. This energetic arrangement facilitates the transfer of the excited electron from the fluorescein's LUMO to the maleimide's LUMO. nih.govresearchgate.net

Quenching: This electron transfer process creates a charge-separated state and provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence. almacgroup.comyoutube.com

The thermodynamic feasibility of this PET quenching mechanism has been verified experimentally. nih.gov When a thiol adds to the maleimide double bond, the electronic structure of the maleimide is altered. This change lowers the energy of the maleimide's HOMO, making the electron transfer from the excited fluorescein energetically unfavorable. researchgate.net Consequently, the PET process is blocked, and the excited fluorophore can only return to the ground state via the emissive pathway of fluorescence, leading to the "turn-on" effect. almacgroup.com

ComponentRole in PETStateOutcome
FluoresceinPhoto-acceptor / Electron DonorExcited by lightTransfers electron
Maleimide (Unreacted)Electron Acceptor / QuencherGround stateAccepts electron, causing fluorescence quenching
Thiol-Succinimide AdductIneffective Electron AcceptorN/ABlocks PET, enabling fluorescence

Radiationless Transition in Unreacted Probes

A radiationless (or non-radiative) transition is any process by which a molecule in an excited state loses energy without emitting a photon. ossila.comlibretexts.org PET, as described above, is a specific and dominant type of radiationless transition in unreacted this compound. nih.gov However, other non-radiative pathways can also contribute to the de-excitation of fluorophores. These include processes like internal conversion and intersystem crossing. ossila.comfiveable.me

Internal Conversion: This is a transition between electronic states of the same spin multiplicity (e.g., from an excited singlet state to the ground singlet state) without photon emission. The energy is dissipated as heat through vibrational relaxation. libretexts.org

Intersystem Crossing: This involves a transition between electronic states of different spin multiplicities (e.g., from an excited singlet state to a triplet state). ossila.com

In the context of maleimide-based fluorogens, studies have been conducted to rule out certain non-radiative pathways. Specifically, intersystem crossing was investigated as a potential quenching mechanism but was ruled out due to the absence of a detectable triplet intermediate. nih.gov This finding further solidifies the role of PET as the principal radiationless transition responsible for quenching in the unreacted this compound probe. When PET is inhibited by the thiol reaction, the probability of radiative decay (fluorescence) increases dramatically because the primary non-radiative pathway has been shut down.

Conjugation Methodologies in Research Applications

Advanced Conjugation Techniques

Advanced conjugation techniques using fluorescein-maleimide and its derivatives aim to create more stable, functional, or versatile bioconjugates. The use of dibromomaleimides, as discussed previously, is one such advanced technique that allows for the bridging of disulfide bonds and the creation of multi-functional conjugates. acs.org This can help to maintain the native structure of proteins that rely on disulfide bonds for their stability. acs.org

Another area of advancement is in controlling the stability of the maleimide (B117702) conjugate. The thioether bond formed between a maleimide and a thiol is generally stable. However, under certain conditions, it can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. mdpi.com Research into modifying the local environment of the conjugation site on a protein, such as altering solvent accessibility and local charge, is being explored to enhance the in vivo stability of these conjugates. mdpi.com Additionally, the hydrolysis of the maleimide ring after conjugation can be controlled to create either stable or cleavable bioconjugates, adding another layer of control to the design of functional biomolecules. researchgate.net

Table 2: Comparison of Conjugation Strategies
StrategyKey FeaturePrimary Application
Site-Specific Cysteine ModificationHigh specificity for a single, engineered cysteine residue. acs.orgCreating homogeneously labeled proteins for biophysical studies. acs.org
Dibromomaleimide BridgingBridges reduced disulfide bonds, maintaining protein structure. acs.orgLabeling proteins where disulfide bonds are crucial for function. acs.org
Nucleic Acid LabelingConjugation to synthetic oligonucleotides with incorporated thiol groups. lumiprobe.comCreating probes for FISH and other molecular biology techniques.
Nanoparticle FunctionalizationAttachment to nanoparticle surfaces for subsequent biomolecule conjugation. wilhelm-lab.comDeveloping fluorescent nanoparticles for imaging and sensing. cnr.it

Transglutaminase-Mediated Site-Specific Protein Labeling

Transglutaminase (TGase) offers a powerful enzymatic approach for site-specific protein modification under mild conditions. oup.com This enzyme catalyzes the formation of a stable isopeptide bond between the γ-carboxyamide group of a glutamine (Gln) residue and a primary amine. oup.com For site-specific labeling, a short peptide sequence that is a known substrate for TGase is genetically fused to the N- or C-terminus of the target protein. oup.com This allows for the directed conjugation of amine-containing fluorescent probes, such as fluorescein-cadaverine, to the specific Gln residue within the tag. oup.com

While this method provides excellent site-specificity, it is not the direct conjugation method for this compound, as the maleimide group specifically reacts with thiol groups on cysteine residues, not primary amines. tocris.com However, the principle of enzymatic labeling highlights a strategy to achieve site-specificity, which contrasts with the chemical selectivity of the maleimide-thiol reaction. TGase-mediated labeling has been shown to yield stoichiometrically labeled proteins (approximately 1:1 fluorophore-to-protein ratio) that retain their native biological activity, a significant advantage over random chemical modifications that can lead to protein inactivation. oup.comoup.com

Using Unnatural Amino Acids for Click Chemistry with Fluorophores

The genetic incorporation of UAAs equipped with bioorthogonal reactive groups is a versatile and highly specific method for fluorescently labeling proteins. nih.govacs.org This technique avoids the potential cross-reactivity of maleimides with native cysteine residues. In this approach, a UAA containing a chemical handle, such as an azide (B81097) or an alkyne, is incorporated into the protein of interest. acs.org

The protein is then treated with a fluorescent probe, like fluorescein (B123965), that has been modified with a complementary reactive group (e.g., an alkyne for an azide-UAA or vice versa). acs.org The reaction, often referred to as "click chemistry," is highly efficient and specific, occurring under biocompatible conditions without interfering with biological processes. springernature.comfrontiersin.org This method allows for the attachment of fluorescein to a predetermined site on the protein with high fidelity, creating a homogeneously labeled protein population for advanced imaging and biophysical studies. nih.govacs.org

Optimization and Control of Labeling Reactions

The success of protein conjugation with this compound hinges on the careful optimization and control of the reaction conditions to ensure high efficiency, specificity, and preservation of protein function.

Optimal Reaction Conditions (e.g., pH, Incubation Time)

The reaction between the maleimide group of this compound and the thiol group of a cysteine residue is highly dependent on the pH of the reaction buffer. thermofisher.com The optimal pH range for this conjugation is between 6.5 and 7.5. tocris.comthermofisher.com Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the reactivity with other nucleophilic amino acid side chains, such as the amine groups of lysines, is minimized. thermofisher.com At pH values above 7.5, the reactivity of maleimides towards primary amines increases, and the hydrolysis of the maleimide group to a non-reactive maleamic acid can also occur, reducing the labeling efficiency. thermofisher.com

The incubation time and temperature are also critical parameters. A typical reaction is allowed to proceed for 2 hours at room temperature or overnight at 4°C for more sensitive proteins. tocris.comthermofisher.comalfa-chemistry.com The choice between these conditions depends on the stability of the protein being labeled. A molar excess of this compound over the protein is generally used to drive the reaction to completion, with dye-to-protein molar ratios typically ranging from 10:1 to 20:1. alfa-chemistry.comaatbio.com

ParameterOptimal Range/ValueRationale
pH6.5 - 7.5Maximizes thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide group. tocris.comthermofisher.com
Incubation Time2 hours at room temperature or overnight at 4°CAllows for completion of the reaction. Longer incubation at a lower temperature is suitable for sensitive proteins. thermofisher.comalfa-chemistry.com
TemperatureRoom Temperature or 4°CDepends on the stability of the protein.
Dye-to-Protein Molar Ratio10:1 to 20:1Ensures efficient labeling of available thiol groups. alfa-chemistry.com
Buffer CompositionPhosphate, Tris, or HEPES buffersThese buffers are non-reactive with maleimides. Buffers containing thiols (e.g., DTT) must be avoided. alfa-chemistry.com

Management of Excess Dye and Non-Specific Labeling

To achieve a high degree of labeling, a molar excess of this compound is typically used in the conjugation reaction. nih.gov However, this necessitates the efficient removal of the unreacted, free dye after the reaction is complete. atto-tec.com Residual free dye can lead to high background fluorescence and interfere with downstream applications and the accurate determination of the degree of labeling. researchgate.net

Non-specific labeling can occur if the reaction conditions are not optimal, particularly at a pH above 7.5, where the maleimide group can react with primary amines on lysine (B10760008) residues. thermofisher.com To minimize non-specific binding, it is crucial to maintain the pH within the recommended range of 6.5-7.5 and to use the appropriate dye-to-protein molar ratio. thermofisher.comnih.gov Including a chelating agent like EDTA in the buffer can also prevent the metal-catalyzed oxidation of thiols to disulfides, which would be unreactive with the maleimide. thermofisher.com

Techniques for Labeled Molecule Purification (e.g., Acetone (B3395972) Precipitation, HPLC)

Several methods are available for the purification of the labeled protein from excess this compound and other reaction components. The choice of method depends on the properties of the protein and the scale of the preparation. alfa-chemistry.com

Acetone Precipitation: This is a simple and effective method for removing unreacted this compound, which is soluble in acetone, while the protein precipitates out of solution. cnrs.fr The protein sample is treated with cold acetone, causing the protein to precipitate. thermofisher.comsickkids.caqiagen.com After centrifugation, the supernatant containing the excess dye is discarded, and the protein pellet is washed with acetone to remove any remaining free dye. cnrs.fr A key advantage of this method is the ability to also concentrate the protein sample. thermofisher.com However, a potential drawback is that the protein may denature during the process, which could affect its solubility and function upon re-dissolving. thermofisher.com

Size-Exclusion Chromatography (Gel Filtration): This is a common and gentle method for separating the larger labeled protein from the smaller, unreacted dye molecules. atto-tec.combroadpharm.com The reaction mixture is passed through a column packed with a porous resin. The larger protein-dye conjugates are excluded from the pores and elute first, while the smaller free dye molecules enter the pores and are retarded, eluting later. atto-tec.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a high-resolution technique that can be used to purify the labeled protein and, in some cases, to separate proteins with different degrees of labeling. alfa-chemistry.com This method provides excellent purity but may not be suitable for all proteins, as the organic solvents and stationary phases used can be denaturing.

Purification MethodPrincipleAdvantagesDisadvantages
Acetone PrecipitationDifferential solubility of protein and free dye in acetone. cnrs.frSimple, rapid, and concentrates the protein sample. thermofisher.comCan cause protein denaturation and difficulty in re-solubilizing the protein pellet. thermofisher.com
Size-Exclusion Chromatography (Gel Filtration)Separation based on molecular size. atto-tec.comGentle, non-denaturing conditions that preserve protein function. alfa-chemistry.comCan result in sample dilution.
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a mobile and stationary phase. alfa-chemistry.comHigh resolution and purity. alfa-chemistry.comCan be denaturing for some proteins; requires specialized equipment.

Coupling with Radioiodination for Dual-Modal Probes

The combination of this compound with radioiodination techniques offers a powerful strategy for the development of dual-modal imaging probes. This approach allows for the simultaneous or sequential detection of fluorescent and radioactive signals, leveraging the high sensitivity of fluorescence imaging for cellular-level visualization and the deep tissue penetration and quantitative capabilities of radionuclide imaging. A key methodology in this area involves the specific radioiodination of proteins through a this compound linker, targeting cysteine residues.

A well-established protocol enables the coupling of carrier-free radioiodine, such as Iodine-125 (¹²⁵I), to the sulfhydryl groups of proteins via fluorescein maleimide. nih.gov This process is typically initiated by coupling ¹²⁵I to fluorescein maleimide in the presence of an oxidizing agent like Chloramine T. nih.gov The reaction is subsequently quenched with sodium thiosulfate. nih.gov The resulting iodine-substituted fluorescein maleimide is then reacted with the free cysteine residues of the target protein. nih.gov A significant advantage of this method is that it avoids exposing the protein to harsh oxidative conditions, which can be detrimental to its structure and function. nih.gov Furthermore, purification of the labeled carrier reagent is not required before its reaction with the protein. nih.gov

The suitability of this labeling method for a specific protein can be assessed spectrophotometrically without the need for radioactivity, providing a convenient preliminary evaluation. nih.gov This technique is also applicable under denaturing conditions and is particularly advantageous for mutant proteins engineered with single cysteine residues at non-critical functional sites. nih.gov The final labeled protein can be purified from excess label using techniques like gel-permeation chromatography. nih.gov

The following table summarizes the key components and their roles in the coupling of this compound with radioiodination for creating dual-modal protein probes.

Component Function Reference
Fluorescein MaleimideServes as a bifunctional linker, providing a fluorescent tag and a reactive maleimide group for conjugation to sulfhydryls. nih.gov
Iodine-125 (¹²⁵I)A radioisotope that provides a detectable radioactive signal for nuclear imaging. nih.gov
Chloramine TAn oxidizing agent used to facilitate the coupling of radioiodine to the fluorescein maleimide molecule. nih.gov
Sodium ThiosulfateA reducing agent used to stop the radioiodination reaction. nih.gov
Cysteine ResiduesSpecific amino acid residues on the target protein that contain sulfhydryl groups, which react with the maleimide group of the linker to form a stable thioether bond. nih.gov
Gel-Permeation ChromatographyA technique used for the final purification of the dual-labeled protein from excess, unreacted label. nih.gov

Research Applications of Fluorescein Maleimide Conjugates

Protein and Peptide Studies

The covalent attachment of fluorescein-maleimide to cysteine residues, either naturally occurring or introduced through site-directed mutagenesis, provides a versatile method for investigating various aspects of protein and peptide biology.

This compound is utilized to label proteins to monitor conformational changes and dynamics. nih.gov The fluorescence of the attached fluorescein (B123965) is sensitive to its local environment. Changes in protein conformation can alter the environment of the dye, leading to detectable changes in fluorescence intensity, emission wavelength, or polarization. lumiprobe.com This sensitivity allows researchers to track dynamic processes within a protein.

Frequency-domain fluorescence spectroscopy of proteins labeled with maleimide-directed probes can resolve the location of these probes within the tertiary structure of the protein. nih.gov This information is crucial for interpreting fluorescence changes in terms of specific structural rearrangements.

A notable application is in the study of the Orange Carotenoid Protein (OCP), a key player in cyanobacterial photoprotection. nih.govwindows.net The OCP undergoes significant structural rearrangements upon photoconversion from its orange resting state to a red signaling state. nih.gov Labeling OCP with a maleimide-based fluorescent dye allows for the tracking of these conformational changes, providing insights into the mechanism of its photocycle. nih.gov Similarly, this compound has been conjugated to cysteine substitution mutants of the regulatory subunit of protein kinase A (RIα(91-244)) to study the conformational dynamics associated with cyclic AMP (cAMP) binding and its interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US.

Table 1: Studies on Protein Conformational Changes

Protein StudiedMethodKey Findings
Orange Carotenoid Protein (OCP)Fluorescent labeling with a maleimide (B117702) dyeThe dye's fluorescence is highly sensitive to the protein's state, reflecting changes in conformation during the photocycle. nih.gov
RIα(91-244)Site-directed labeling with this compoundcAMP and its analogs induce conformational changes that affect the interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US.

Maleimide derivatization of proteins with fluorescent labels is an essential technique for studying protein-protein and protein-nucleic acid interactions. aatbio.combiotium.com Biophysical methods such as fluorescence resonance energy transfer (FRET) and fluorescence anisotropy are employed to probe these interactions. aatbio.combiotium.com By labeling one interacting partner with this compound, changes in fluorescence upon binding to another molecule can be monitored, providing quantitative data on binding affinities and kinetics.

For instance, the interaction between the regulatory (R) and catalytic (C) subunits of cAMP-dependent protein kinase has been investigated using this compound labeled RIα(91–244). researchgate.net The binding kinetics were measured by observing the change in fluorescence upon mixing the labeled R-subunit with the C-subunit. researchgate.net

This compound conjugates are also employed to characterize the binding of ligands to proteins. nih.gov The binding of a ligand can induce conformational changes in the protein that are detected by the attached fluorescein probe. This approach allows for the determination of binding affinities and the study of the kinetics of ligand association and dissociation. For example, the binding of cAMP and its analogs to the regulatory subunit of protein kinase A (RIα) was studied using this compound labeled protein, which reported on the ligand-induced conformational states. Current time information in Miami, FL, US.

Fluorescence-based assays are widely used to investigate enzyme activity, kinetics, and mechanistic pathways. mdpi.com Fluorescent maleimides were among the early probes designed for studying protein structure in the context of enzyme function. By labeling an enzyme with this compound, changes in the fluorescence signal can be correlated with catalytic events. This can provide information on substrate binding, product release, and conformational changes that occur during the catalytic cycle. The principles of Michaelis-Menten kinetics can be applied to data obtained from such fluorescence assays to determine key enzymatic parameters like Vmax and Km.

A method has been developed for the rapid screening of mutant proteins containing cysteine residues using fluorescein-5-maleimide (B15326). This technique is particularly useful after site-directed mutagenesis to confirm the successful introduction of a cysteine residue into a protein. Bacterial cell extracts are treated with fluorescein-5-maleimide, and the proteins are then separated by SDS-PAGE. Proteins containing cysteine residues become fluorescent and can be visualized under ultraviolet light. This method allows for the efficient screening of a large number of transformants to identify the desired mutants. Furthermore, the modification can cause a shift in the electrophoretic mobility of the protein, which can help detect cysteine mutations even when the wild-type protein already contains cysteines.

This compound's specificity for cysteine residues allows for the targeted labeling of specific protein domains, provided a cysteine is present or has been introduced in that region.

RIα(91-244): The deletion fragment of the regulatory subunit of protein kinase A, RIα(91-244), has been labeled with this compound at specifically introduced cysteine residues (R92C, T104C, and R239C) to study its interaction with the catalytic subunit and the effects of cAMP binding. researchgate.netCurrent time information in Miami, FL, US.

cMyBP-C: The N-terminal region of human cardiac myosin-binding protein C (cMyBP-C) has been studied by attaching fluorescent probes to cysteine residues to investigate its binding to F-actin. While this specific study tested five different probes, fluorescein-5-maleimide was one of the probes used to label actin's Cys-374 to develop a fluorescence lifetime-based binding assay. Other studies on cMyBP-C have also utilized maleimide-based dyes to investigate its interaction with the thin filament.

α-Synuclein: This protein, implicated in Parkinson's disease, lacks native cysteine residues. Therefore, site-directed mutagenesis is used to introduce a cysteine at a specific location for labeling. For instance, the S9C mutant of α-Synuclein has been labeled with AlexaFluor 488 C5 maleimide, a dye with similar spectral properties to fluorescein, to quantitatively analyze its binding to lipid vesicles using fluorescence correlation spectroscopy. Cysteine-maleimide labeling has also been used to create FRET pairs to study the conformational dynamics of α-Synuclein just before aggregation.

OCP (Orange Carotenoid Protein): The OCP from Synechocystis has been labeled with tetramethylrhodamine-maleimide to study the significant structural rearrangements it undergoes during its photocycle. nih.gov This labeling strategy provided new insights into the changes in protein conformation and the distance between the dye and the carotenoid cofactor. nih.gov The absorption spectrum of fluorescein-5-maleimide labeled OCP has also been characterized.

Table 2: Examples of Specific Protein Domain Labeling

Protein DomainPurpose of LabelingKey Research Finding
RIα(91-244) To study cAMP binding and interaction with the catalytic subunit. researchgate.netCurrent time information in Miami, FL, US.cAMP binding perturbs the interaction sites with the catalytic subunit. Current time information in Miami, FL, US.
cMyBP-C To develop a high-throughput assay for its binding to F-actin.Changes in the fluorescence lifetime of labeled actin were consistent with results from traditional cosedimentation assays.
α-Synuclein To quantify its binding to lipid vesicles and study pre-aggregation conformational dynamics.Fluorescence correlation spectroscopy provided quantitative analysis of vesicle binding.
OCP To investigate structural rearrangements during its photocycle. nih.govUpon photoconversion, the distance between the C-terminal domain and the carotenoid increased significantly. nih.gov

Tracking Peptide Therapeutics and Diagnostics

The conjugation of this compound to peptides has emerged as a valuable strategy for the development of fluorescently labeled peptide therapeutics and diagnostic agents. This labeling allows for the direct visualization and tracking of these peptides in biological systems, providing critical insights into their localization, trafficking, and interactions with their targets. creative-peptides.com

Fluorescently labeled peptides are frequently employed as probes for imaging specific cellular structures or processes. creative-peptides.com By targeting particular proteins, organelles, or cellular compartments, these labeled peptides enable researchers to visualize cellular dynamics and investigate disease mechanisms. creative-peptides.com The inherent biocompatibility, specificity, and low toxicity of peptides make them excellent candidates for these applications.

In the realm of drug delivery, peptides labeled with fluorescent dyes such as fluorescein are utilized to monitor the delivery of therapeutic agents in living organisms. This is particularly important in the development of new drug delivery systems and in understanding the intracellular pathways of potential therapeutics. creative-peptides.com Furthermore, in the field of diagnostics, fluorescently labeled peptides can serve as sensitive biosensors for the detection of specific molecules or analytes. creative-peptides.com

Opioid Peptide Bioconjugates for Receptor Interaction Studies

The study of opioid receptor biology has benefited significantly from the development of fluorescently labeled opioid peptides. The conjugation of this compound to opioid peptides allows for the creation of probes to investigate ligand-receptor binding and receptor trafficking through imaging-based methods. arizona.edu

In one study, researchers synthesized three opioid peptide analogs of biphalin (B1667298) and [D-Pen2,5]-Enkephalin (DPDPE) containing a this compound motif. arizona.edu The aim was to create new probes for biological assays, a task that is challenging due to the potential for the fluorescent label to interfere with the peptide's biological activity. arizona.edu

The synthesized biphalin analog demonstrated the ability to bind to both μ- and δ-opioid receptors and to activate G-protein coupling in cells expressing these receptors. arizona.edu However, this particular analog was not successful in fluorescently labeling the receptors in live or fixed cells. arizona.edu Despite this, the research suggests that the biphalin scaffold holds promise for the development of effective fluorescent ligands with an appropriate fluorescent motif for studying opioid receptor interactions. arizona.edu

Peptide AnalogReceptor TargetBinding Affinity (Ki)Functional Activity (EC50)
Biphalin Analog 17μ-opioid receptor530 ± 90 nM16.7 ± 6.7 nM
Biphalin Analog 17δ-opioid receptor69.8 ± 16.4 nM42 ± 10 nM

Thiol and Redox State Analysis

This compound's high reactivity and specificity towards free sulfhydryl groups make it an excellent tool for studying cellular thiols and the intracellular redox state.

The intracellular redox environment is crucial for maintaining cellular homeostasis, and thiols, particularly in their reduced state (sulfhydryl groups), play a central role in this process. This compound can be employed to detect and quantify the levels of reduced intracellular thiols. medchemexpress.com The maleimide group reacts specifically with the sulfhydryl group of thiols, forming a stable thioether bond. biosyn.com This reaction results in the covalent attachment of the fluorescein molecule to the thiol-containing molecule, leading to a significant increase in fluorescence. medchemexpress.com

A sensitive competitive fluorescence assay has been developed to assess the reactivity of various compounds towards glutathione (B108866) (GSH) and thiols in general, utilizing fluorescein-5-maleimide (FM). medchemexpress.com This method is based on the reaction between FM and GSH, which generates a strong fluorescence signal. When a compound that also reacts with GSH is introduced into the system, it competes with FM for the available GSH. medchemexpress.com

This competition leads to two observable changes in the fluorescence signal: the rate of fluorescent product formation increases, while the total amount of fluorescent product formed at the end of the reaction decreases. medchemexpress.com By measuring these changes at different concentrations of the competitor compound, the rate constant for the reaction between the competitor and GSH can be calculated. medchemexpress.com This assay provides a valuable tool for screening and characterizing compounds based on their thiol reactivity and is adaptable for high-throughput screening formats. medchemexpress.com

Fluorescein-5-maleimide has been evaluated as a fluorescent probe for the histochemical demonstration of sulfhydryl and disulfide groups in biological tissues. The maleimide moiety reacts directly with sulfhydryl groups, allowing for their direct visualization through fluorescence microscopy. To demonstrate the presence of disulfide groups, a two-step process is employed. First, the native sulfhydryl groups are blocked. Then, the disulfide bonds are reduced to sulfhydryl groups, which can then be labeled with fluorescein-5-maleimide. While other fluorescent maleimides, such as N-(7-dimethylamino-4-methylcoumarinyl)maleimide (DACM), may provide brighter and more selective fluorescence, fluorescein-5-maleimide can also be effectively used for this purpose with the use of appropriate control preparations.

Nanomaterial and Cellular Uptake Studies

This compound conjugates are instrumental in the study of nanomaterials and their interactions with biological systems. By fluorescently tagging nanoparticles, researchers can track their movement, cellular uptake, and intracellular fate.

Detection and Tracking of Negatively Charged Nanoparticles

This compound has been utilized to functionalize and track nanoparticles. For instance, it has been used as a fluorophore to create optical contrast for tracking fluorinated polymeric nanoparticles in vivo. mdpi.com In another application, maleimide-modified lipids have been incorporated into CRISPR lipid nanoparticles, which were then labeled with rhodamine for cellular uptake studies. pnas.org This demonstrates the utility of the maleimide group for attaching fluorescent reporters to lipid-based nanocarriers.

The surface charge of nanoparticles is a critical factor influencing their interaction with the negatively charged cell membrane. Studies have shown that the uptake efficiency of nanoparticles can be tuned by modifying their surface chemistry. researchgate.net While not exclusively for negatively charged nanoparticles, this compound can be used to label a variety of nanoparticles, allowing for the investigation of how surface properties, including charge, affect their cellular uptake and trafficking. For example, fluorescently labeling nanoparticles allows for the quantification of their uptake into mammalian cells using techniques like flow cytometry. rsc.org

Analysis of Bio-Nano Interactions at the Subcellular Scale

Understanding the interactions between nanoparticles and subcellular components is crucial for applications in nanomedicine and for assessing nanoparticle safety. This compound-labeled nanoparticles enable the visualization of these interactions at the subcellular level.

One study utilized fluorescent thiol-organosilica nanoparticles surface-functionalized with polyethyleneimine (PEI) to analyze cell-nanoparticle interactions. nih.govrsc.org The maleimide group can be used to attach such fluorescent probes to nanoparticles, facilitating the study of their uptake and revealing differential endosomal sorting depending on the nanoparticle's surface properties. nih.govrsc.org Live-cell imaging techniques, such as spinning disk confocal microscopy, can then be used to study the time course of nanoparticle association with the cell membrane and their subsequent internalization. beilstein-journals.org These studies have revealed that nanoparticle size is a key determinant of the endocytic mechanism. beilstein-journals.org

Nanoparticle TypeFluorescent LabelKey FindingReference
Thiol-organosilica nanoparticlesFluoresceinDifferential endosomal sorting based on surface functionalization. nih.govrsc.org
Polymeric nanoparticlesN-fluoresceinyl maleimideEnabled in vivo tracking. mdpi.com
Lipid nanoparticlesRhodamine (via maleimide-lipid)Enhanced cellular uptake with SNA constructs. pnas.org

Intracellular Location and Trafficking Pathway Elucidation

Once internalized, nanoparticles are transported within the cell through various trafficking pathways. This compound conjugates are valuable tools for elucidating these pathways. A novel fluorescent membrane probe, termed mCLING, utilizes a maleimide group to attach a fluorophore. nih.gov This probe labels the plasma membrane and is taken up by endocytosis, allowing for the faithful tracking of endocytic organelles. nih.gov Because mCLING can be used in conjunction with fixation and immunostaining, it enables the detailed morphological and molecular identification of the organelles involved in trafficking. nih.gov

Live-cell imaging with fluorescently labeled nanoparticles provides dynamic information about their localization and trafficking. bohrium.com For example, studies have shown that many nanoparticles are trafficked to lysosomes following endocytosis. bohrium.com By labeling nanoparticles with this compound and co-staining with organelle-specific markers, researchers can precisely map the intracellular journey of these nanomaterials. This information is critical for designing drug delivery systems that can escape the endo-lysosomal pathway and deliver their cargo to specific subcellular targets. bohrium.com

Assay Development and High-Throughput Screening

This compound conjugates are pivotal in the development of diverse assays, particularly in high-throughput screening (HTS) for drug discovery and biochemical research. The specific reactivity of the maleimide group towards sulfhydryl (thiol) groups, combined with the stable and bright fluorescence of fluorescein, allows for the creation of sensitive and specific detection methods. These assays are designed to monitor biochemical events by translating them into measurable fluorescent signals.

Fluorescence-Based Assays for Enzyme Activity and Inhibition

Fluorometric assays are essential tools in enzymatic studies due to their high sensitivity, specificity, and capacity for real-time monitoring. nih.govresearchgate.net Assays utilizing this compound are designed based on the principle that an enzymatic reaction can induce a change in the fluorescence properties of the system. This often involves a reaction that forms or consumes a fluorescent product from a non-fluorescent or differently fluorescent substrate. unimi.it

The maleimide moiety's specific and rapid reaction with thiol groups under mild conditions is frequently exploited. unimi.itnih.gov For instance, an enzyme's activity can be measured if it cleaves a substrate to expose a thiol group. This newly available thiol can then react with this compound, leading to the covalent attachment of the fluorophore and a subsequent, quantifiable change in fluorescence. This strategy has been applied in the development of assays for various enzymes, including hydrolytic enzymes like monoacylglycerol lipase (B570770) (MAGL). unimi.itnih.gov In such assays, a substrate analog is synthesized that, upon enzymatic hydrolysis, releases a product containing a free thiol. The reaction of this product with a maleimide-based fluorescent probe generates a fluorescent signal proportional to the enzyme's activity. unimi.itnih.gov

These fluorescence-based methods offer significant advantages over traditional chromatographic or radiometric assays, which can be expensive, labor-intensive, and not easily adaptable to high-throughput formats. researchgate.net The simplicity and sensitivity of fluorometric assays make them highly suitable for determining the kinetic mechanisms of enzyme reactions and for screening potential enzyme inhibitors. nih.govresearchgate.net

High-Throughput Screening Formats for Compound Reactivity

In high-throughput screening (HTS), it is crucial to identify compounds that exhibit chemical reactivity, as they can lead to false-positive results or potential toxicity. nih.govresearchgate.net The reactivity of compounds towards nucleophilic residues, such as the thiol group of cysteine, is a key parameter to assess. nih.gov this compound and similar fluorescent maleimide probes are used in competitive assay formats to quantitatively evaluate the thiol reactivity of large numbers of compounds. nih.govresearchgate.net

One such HTS format is a fluorescence-based competitive endpoint assay. nih.gov This assay is based on the competitive reaction between a test compound and a fluorescent maleimide probe for a limited amount of a free thiol, such as glutathione (GSH). nih.govresearchgate.net If the test compound is reactive towards thiols, it will compete with the fluorescent maleimide for binding to GSH. This results in a lower fluorescent signal compared to a control reaction with a non-reactive compound. The degree of fluorescence reduction is directly related to the reactivity of the test compound, allowing for the calculation of its second-order reaction rate constant (k_chem). nih.gov This method offers a significant improvement in throughput and quantitativeness compared to traditional, labor-intensive techniques like liquid chromatography-mass spectrometry. nih.govresearchgate.net

Assay PrincipleComponentsMeasurementOutcomeReference
Competitive Thiol ReactivityTest Compound, Fluorescent Maleimide Probe (e.g., this compound), Thiol Source (e.g., Glutathione)Endpoint Fluorescence IntensityQuantitative reaction rate of the test compound with thiols nih.govresearchgate.net
Enzyme Inhibition ScreeningEnzyme, Substrate (reveals thiol upon cleavage), this compound, Inhibitor CompoundTime-resolved Fluorescence IntensityIC50 value of the inhibitor compound researchgate.netunimi.itnih.gov

Fluorescence Lifetime Detection for Small Molecule Discovery

Fluorescence-based assays can be categorized by the specific parameter being measured, which includes intensity, polarization, resonance energy transfer, and fluorescence lifetime. unimi.itnih.gov Fluorescence lifetime, the average time a fluorophore spends in the excited state before returning to the ground state, is an intrinsic property of a fluorescent molecule that is sensitive to its local microenvironment. thermofisher.com This sensitivity makes fluorescence lifetime detection a powerful tool in small molecule discovery. rsc.orgnih.gov

When a this compound conjugate binds to a target molecule, such as a protein, changes in the surrounding environment (e.g., polarity, viscosity, proximity to quenching groups) can lead to a measurable change in its fluorescence lifetime. thermofisher.com Unlike fluorescence intensity, lifetime measurements are generally independent of the probe's concentration and are less susceptible to artifacts like photobleaching and light scattering.

This technique is particularly valuable for studying protein structure and interactions. For example, frequency-domain fluorescence spectroscopy, which measures lifetime, has been used to determine the location of maleimide-directed probes within the tertiary structure of proteins like Ca-ATPase. thermofisher.com In the context of small molecule discovery, a change in the fluorescence lifetime of a this compound labeled protein upon the addition of a small molecule can indicate a binding event. This principle can be adapted to HTS formats to screen for compounds that bind to a specific target protein, providing a robust method for identifying potential drug candidates. nih.gov

Immunofluorescence-Based Assays (Western Blotting, ELISA)

This compound is used to create fluorescently labeled antibodies for various immunodetection techniques, including Western blotting and enzyme-linked immunosorbent assays (ELISA). thermofisher.com The maleimide group reacts with free sulfhydryl groups on the antibody, typically those made available by reducing disulfide bonds in the antibody's hinge region, to form a stable covalent bond. thermofisher.com This process yields a fluorescently tagged antibody that can be used to detect a specific target antigen.

In fluorescent Western blotting, a primary antibody binds to the target protein immobilized on a membrane. Subsequently, a secondary antibody conjugated with fluorescein binds to the primary antibody. The membrane is then imaged using a fluorescence scanner, allowing for the detection and quantification of the target protein. This method offers several advantages over traditional chemiluminescent detection, including a wider dynamic range for more accurate quantification and the ability to perform multiplexing—detecting multiple proteins on the same blot simultaneously by using antibodies labeled with different colored fluorophores. For optimal results, it is important to use membranes with low autofluorescence, such as nitrocellulose, and to optimize antibody concentrations to achieve a high signal-to-noise ratio.

Similarly, in a fluorescent ELISA, an antibody labeled with fluorescein is used for detection, where the amount of fluorescence is proportional to the amount of antigen present in the sample. nih.govnih.gov

Material Science and Polymer Research

The unique properties of this compound are also harnessed in material science, particularly in the synthesis of "smart" polymers that respond to environmental stimuli. These materials have potential applications in fields such as biotechnology and medicine.

Incorporation into Amphiphilic Copolymers for Environment-Responsive Fluorescence

Fluorescein can be incorporated into amphiphilic copolymers to create materials whose fluorescence properties change in response to environmental cues like temperature and pH. nih.govacs.org A common strategy involves copolymerizing a monomer like N-isopropylacrylamide (NIPAAm) with a fluorescent monomer derived from fluorescein. nih.govacs.org Alternatively, this compound can be used to postsynthetically label a copolymer that has been designed to include thiol groups.

Polymers containing poly(N-isopropylacrylamide) (PNIPAAm) are well-known for their temperature-responsive behavior. Below a specific temperature known as the lower critical solution temperature (LCST), the PNIPAAm chains are hydrated and exist in an expanded coil conformation. acs.org Above the LCST, the polymer undergoes a phase transition, dehydrating and collapsing into a compact globular form. acs.org

When fluorescein is incorporated into such a copolymer, this conformational change dramatically alters the local environment of the fluorophore. The transition from a hydrophilic, expanded state to a more hydrophobic, collapsed state affects the fluorescence intensity of the fluorescein moiety. nih.govacs.org This principle allows for the creation of fluorescent thermosensors. Furthermore, because the fluorescence of fluorescein itself is pH-dependent, these copolymers can also exhibit pH-responsiveness. nih.govacs.org Such environment-responsive fluorescent polymers are being explored as probes for cellular imaging and as components of drug delivery systems that can release their payload in response to specific physiological conditions. acs.orgresearchgate.net

Polymer SystemStimulusResponse MechanismResulting ChangeReference
Poly(N-isopropylacrylamide-co-fluorescein)TemperaturePolymer chain transition from expanded coil to collapsed globule above LCSTAlteration of the fluorophore's local environment, causing a dramatic change in fluorescence intensity nih.govacs.org
Poly(N-isopropylacrylamide-co-fluorescein)pHProtonation/deprotonation of the fluorescein moietyChange in fluorescence emission nih.govacs.org

Monitoring Polymerization and Assembly Processes

The conjugation of fluorescein to maleimide creates a powerful tool for the in situ monitoring of complex polymerization and self-assembly processes, particularly in the formation of nanoparticles. One of the most significant applications is in Polymerization-Induced Self-Assembly (PISA), a versatile method for producing nanoparticles with controlled morphologies directly during polymerization.

In PISA, a solvophilic macromolecular chain transfer agent is extended with monomers that form a solvophobic polymer, triggering self-assembly into various structures like spheres, vesicles, or worms. vectorlabs.combiotium.com The ability to track the onset of this self-assembly and the subsequent morphological transitions in real-time is crucial for understanding the underlying mechanisms. Maleimide-based fluorophores, such as aminochloromaleimide (ACM), serve as highly effective probes for this purpose. vectorlabs.combiotium.com

When incorporated into a PISA system, the fluorescence lifetime of the maleimide-based probe changes in response to its local environment. rsc.org As self-assembly begins and the polymer chains collapse to form the core of the nanoparticles, the maleimide fluorophore becomes more protected from the aqueous environment. rsc.org This change in the microenvironment leads to a discernible increase in its fluorescence lifetime. vectorlabs.combiotium.com

Furthermore, different nanoparticle morphologies create distinct local environments for the probe, resulting in unique fluorescence lifetime signatures. This allows researchers to distinguish between different stages of the PISA process. For instance, studies have shown a diagnostic increase in fluorescence lifetime that corresponds to the evolution of particle morphology, with different lifetime values observed for spheres, worms, and vesicles. vectorlabs.combiotium.comrsc.org This allows for a detailed, real-time analysis of the polymerization kinetics as the core-forming block of the nanoparticle grows and transitions between different structures. thermofisher.com

The data below illustrates the correlation between the nanoparticle morphology and the fluorescence lifetime of the maleimide probe, demonstrating its utility in monitoring these dynamic processes.

Nanoparticle MorphologyRelative Fluorescence Lifetime of Maleimide ProbeInterpretation
Unimers (Pre-assembly)BaselineFluorophore is fully exposed to the aqueous solvent.
SpheresIncreasedOnset of self-assembly; fluorophore is partially shielded from the solvent in the nanoparticle core. vectorlabs.combiotium.com
WormsFurther IncreasedHigher-order morphology provides a more constrained and protected environment for the fluorophore. vectorlabs.combiotium.com
VesiclesSignificantly IncreasedThe fluorophore is located within a highly protected bilayer, leading to the longest lifetime. vectorlabs.combiotium.comrsc.org

Surface Modification of Substrates

This compound is extensively used for the fluorescent labeling and modification of various substrates. The high specificity of the maleimide group for thiol (-SH) groups allows for the covalent immobilization of the fluorescein dye onto surfaces that have been functionalized with thiols. This process is a cornerstone of creating fluorescently patterned surfaces for applications in biosensing, cell culture, and materials science. nih.gov

A common strategy involves first preparing a substrate to present reactive maleimide groups on its surface. This can be achieved through various surface chemistry techniques. For example, a polymer film containing protected maleimide groups can be patterned onto a substrate using methods like reactive imprinting. nih.gov A thermal trigger then deprotects the maleimide, rendering it active for subsequent reactions. nih.gov

Once the maleimide-functionalized surface is prepared, it can be readily modified by introducing a solution containing a thiol-tagged molecule of interest. The maleimide groups on the surface react specifically with the thiol groups via a Michael addition reaction, forming a stable thioether bond. nih.gov If the thiol-containing molecule is a peptide, protein, or other biomolecule, this method allows for the creation of biofunctional surfaces. If a thiol-containing fluorescent dye is used, it allows for the creation of fluorescent patterns. nih.gov

The success of the surface modification can be directly visualized and quantified if this compound itself is used to react with a thiol-functionalized surface, or if a fluorescent thiol is used to react with a maleimide-functionalized surface. The resulting fluorescence intensity on the substrate provides a direct measure of the extent and location of the modification. This approach has been used to create nanopatterned surfaces where fluorescent molecules are precisely located, which can then be used as scaffolds for further functionalization, such as guiding cell adhesion and growth. nih.govresearchgate.net

The general workflow for fluorescent surface modification using maleimide-thiol chemistry is outlined below.

StepDescriptionPurposeVerification Method
1. Substrate PreparationA base substrate (e.g., glass, silicon, polymer) is cleaned and prepared.To provide a clean and suitable foundation for functionalization.Surface characterization techniques (e.g., contact angle, microscopy).
2. Surface FunctionalizationThe substrate is coated or treated to introduce either maleimide or thiol groups onto the surface. For example, using a maleimide-containing polymer. nih.govTo create a reactive layer for covalent immobilization.X-ray Photoelectron Spectroscopy (XPS) to detect elemental changes (e.g., nitrogen for maleimide, sulfur for thiol). researchgate.net
3. Fluorescent Labeling ReactionThe functionalized surface is incubated with a solution of the complementary reactive partner (e.g., a maleimide surface with a thiol-fluorescein conjugate, or a thiol surface with this compound).To covalently attach the fluorescein dye to the surface via a stable thioether bond. nih.govN/A
4. Washing and AnalysisThe surface is thoroughly washed to remove any non-covalently bound fluorescent molecules.To ensure that only specifically attached fluorophores remain.Fluorescence microscopy to visualize the pattern and intensity of the immobilized fluorescein. nih.gov

Development of Fluorescent Gel-Analogues and Photoresponsive Nanogels

This compound conjugates are valuable reagents in the synthesis and analysis of fluorescent hydrogels and nanogels. These materials are widely researched for applications in drug delivery, tissue engineering, and diagnostics. By incorporating a fluorescent tag like fluorescein, researchers can impart sensing capabilities to the gel or visually track its behavior, such as swelling, degradation, or drug release.

One application involves using this compound to functionalize the components of a hydrogel network. For instance, polymers like hyaluronic acid can be chemically modified to feature maleimide groups. nih.gov These maleimide-functionalized polymers can then serve as a backbone for the hydrogel. This compound can be used to quantify the number of available maleimide groups before cross-linking, or it can be attached to a thiol-containing crosslinker to render the final gel fluorescent. nih.gov

This fluorescence can be used to monitor the physical state of the gel. In one study, a hydrogel was functionalized with fluorescein-5-maleimide to act as a visual indicator of the gel's degradation. researchgate.net As the hydrogel broke down in a buffer solution, the release of the fluorescein-containing fragments into the surrounding medium could be clearly seen by the solution turning fluorescent. researchgate.net This provides a simple yet effective method for assessing the stability and degradation profile of new hydrogel formulations.

In the context of nanogels, while multi-responsive systems often use specialized dyes for sensing pH or light, this compound serves as a fundamental tool for labeling and visualization. rsc.orgmanchester.ac.uk By attaching this compound to one of the monomer components before polymerization, a fluorescent nanogel can be produced. This allows for the tracking of the nanogels in biological environments, such as observing their uptake into cells using fluorescence microscopy.

The table below summarizes research findings related to the use of this compound in developing fluorescent gel systems.

Gel System TypeRole of this compoundResearch FindingReference
Hybrid Inorganic-Organic HydrogelFluorescent tag for monitoring degradation.The hydrogel was functionalized with fluorescein-5-maleimide. The release of fluorescein into the surrounding buffer provided a clear visual indication of the gel's degradation over time. researchgate.net
Hyaluronic Acid (HA) HydrogelFunctionalization of the polymer backbone.HA was modified to contain maleimide groups (HA-Mal). These groups were then used for cross-linking with dithiol PEG and for conjugation with thiol-containing peptides to create a bioactive hydrogel. nih.gov
pH-Responsive NanogelsGeneral labeling for visualization (conceptual).Fluorescent nanogels are used as probes to monitor microenvironments. While specific sensor dyes are used for pH responsiveness, general labeling with probes like this compound is a standard technique for tracking particle location. manchester.ac.uk

Advanced Spectroscopic and Imaging Techniques Utilizing Fluorescein Maleimide

Fluorescence Microscopy Techniques

Fluorescein-maleimide's favorable photophysical properties make it a valuable tool for a range of fluorescence microscopy applications, from live-cell imaging to super-resolution techniques.

Live Cell Imaging and Time-Resolved Co-localization Studies

This compound is instrumental in live-cell imaging, allowing for the visualization of dynamic cellular processes. nih.gov Its ability to specifically label proteins with available cysteine residues enables researchers to track protein localization, trafficking, and interactions in real-time.

Time-resolved fluorescence microscopy, particularly Fluorescence Lifetime Imaging Microscopy (FLIM), can be employed to study the co-localization of this compound labeled proteins. mdpi.com FLIM measures the fluorescence lifetime of a fluorophore, which can change upon interaction with another molecule. By observing changes in the fluorescence lifetime of fluorescein (B123965), researchers can infer the proximity and interaction of the labeled protein with other cellular components. mdpi.com For instance, co-localization of a this compound labeled protein with another fluorescently tagged molecule can be quantified by measuring Förster Resonance Energy Transfer (FRET), where the fluorescence lifetime of the donor (e.g., fluorescein) is quenched in the presence of an acceptor. researchgate.netnih.gov

A key advantage of using fluorescein derivatives in intravital imaging is the ability to resolve their fluorescence lifetimes from endogenous tissue fluorescence, providing a clear signal for the labeled molecule. mdpi.com

Table 1: Applications of this compound in Live-Cell Imaging

ApplicationTechniqueResearch Finding
Protein LabelingThiol-reactive labelingSpecific labeling of cysteine residues on proteins for visualization. nih.gov
Co-localization StudiesFLIM-FRETQuantifying protein-protein interactions by measuring changes in fluorescence lifetime. researchgate.netnih.gov
Intravital ImagingFLIMDistinguishing the signal of fluorescein-labeled molecules from background autofluorescence. mdpi.com

Confocal Microscopy and 3D SRRF Imaging

Confocal microscopy is a standard technique for generating high-resolution, three-dimensional images of fluorescently labeled specimens. nih.govzeiss.com When coupled with this compound labeled proteins, confocal microscopy allows for the detailed visualization of subcellular structures and the spatial distribution of specific proteins within the complex cellular environment. nih.gov This technique is crucial for creating detailed 3D reconstructions of cells and tissues. fluorofinder.com

Super-Resolution Radial Fluctuations (SRRF) is a computational method that can be applied to data from conventional fluorescence microscopes to achieve super-resolution. nih.govresearchgate.netteledynevisionsolutions.comspringernature.comnih.gov SRRF analysis of a time-series of images from a sample labeled with a conventional fluorophore like fluorescein can significantly enhance the spatial resolution, revealing finer details of cellular architecture. nih.gov A major advantage of SRRF is its compatibility with live-cell imaging and standard fluorescent dyes, making it a versatile tool for studying dynamic processes with high resolution. nih.gov

Table 2: Resolution Enhancement with SRRF

TechniqueConventional ResolutionSRRF Resolution
Widefield Microscopy~200-300 nm~50-100 nm
TIRF Microscopy~330 nm~108 nm

Super-Resolution Microscopy (e.g., Peptide-PAINT, Single-Molecule Localization Microscopy)

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale.

Peptide-PAINT (Point Accumulation for Imaging in Nanoscale Topography) is a super-resolution technique that utilizes the transient binding of a fluorescently labeled peptide ("imager strand") to a target protein fused with a "docker" peptide. nih.govbiorxiv.orgillinois.edu While not directly using this compound for the imaging step itself, the principles of specific labeling are foundational. This compound could be used to label the imager peptide, which then transiently binds to its target, creating the "blinking" effect necessary for PAINT imaging. A significant advantage of this method is the potential for prolonged imaging, as photobleached imagers are replaced by fresh ones from the solution. nih.gov

Single-Molecule Localization Microscopy (SMLM) encompasses techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). nih.govresearchgate.netunivie.ac.atnih.govresearchgate.net These methods rely on the stochastic activation and localization of individual fluorophores to reconstruct a super-resolved image. This compound can be used in SMLM, provided that appropriate photoswitching conditions are established. The high photon output of dyes like fluorescein is advantageous for achieving high localization precision. nih.gov

Table 3: Comparison of Super-Resolution Techniques

TechniquePrincipleApplicability of this compound
Peptide-PAINTTransient binding of a labeled peptide. nih.govbiorxiv.orgillinois.eduCan be used to label the imager peptide.
SMLM (STORM/PALM)Stochastic photoswitching and localization of single molecules. nih.govresearchgate.netunivie.ac.atnih.govresearchgate.netCan be used as the photoswitchable fluorophore under specific buffer conditions.

Total Internal Reflection Fluorescence (TIRF) Microscopy

Total Internal Reflection Fluorescence (TIRF) microscopy selectively excites fluorophores in a very thin region (typically less than 100 nm) near the coverslip. nih.govmicroscopyu.comwikipedia.orgresearchgate.net This technique is exceptionally well-suited for imaging processes at the plasma membrane of adherent cells, as it significantly reduces background fluorescence from the cytoplasm. nih.gov

This compound labeled proteins that are localized to or interact with the plasma membrane are ideal targets for TIRF microscopy. news-medical.net This method has been used to study a variety of cellular events, including receptor dynamics, exocytosis, and endocytosis, with high signal-to-noise ratios. wikipedia.orgnews-medical.net

Automated Fluorescence Microscopy for Cell Analysis

Automated fluorescence microscopy, also known as high-content screening (HCS) or high-content imaging (HCI), combines automated imaging with quantitative image analysis to study cellular responses to various stimuli on a large scale. wiley.comnih.govnews-medical.netfluorofinder.com this compound can be used as a fluorescent probe in such screens to label specific proteins and monitor changes in their expression levels, localization, or morphology in response to drug candidates or other perturbations. The automation of image acquisition and analysis allows for the objective and statistically robust evaluation of large datasets. wiley.com

Spectroscopic and Biophysical Characterization

Beyond imaging, this compound is a valuable tool for the spectroscopic and biophysical characterization of proteins and other biomolecules.

The fluorescence properties of fluorescein derivatives, including their fluorescence lifetime and quantum yield, are sensitive to their local environment. mdpi.comnih.govmdpi.comresearchgate.netbohrium.comcapes.gov.br These properties can be influenced by factors such as solvent polarity, pH, and binding to other molecules.

Biophysical techniques such as Fluorescence Correlation Spectroscopy (FCS) can be used to study the diffusion and concentration of this compound labeled proteins. nih.gov By analyzing the fluctuations in fluorescence intensity as labeled molecules diffuse through a small observation volume, information about their size, aggregation state, and interactions can be obtained. nih.gov Fluorescence anisotropy is another technique that can provide insights into protein-protein and protein-nucleic acid interactions by measuring the rotational diffusion of a this compound labeled molecule. researchgate.netnih.gov

Table 4: Spectroscopic Properties of Fluorescein Derivatives

PropertyTypical ValueFactors Influencing the Property
Fluorescence Lifetime (τf)~4 ns mdpi.commdpi.comSolvent, pH, binding to other molecules. nih.govresearchgate.netbohrium.comcapes.gov.br
Fluorescence Quantum Yield (Φf)Varies with environmentMolecular structure, solvent. mdpi.comnih.govmdpi.comresearchgate.netbohrium.comcapes.gov.br
Absorption Maximum (λabs)~495 nmpH
Emission Maximum (λem)~520 nmpH

Fluorescence Anisotropy for Protein-Antibody and Protein-Ligand Interactions

Fluorescence anisotropy is a powerful method for studying the binding and interaction between molecules in solution. The principle lies in the measurement of the rotational diffusion of a fluorescently labeled molecule. When a small molecule, such as this compound labeled ligand or protein, binds to a larger molecule like an antibody or a receptor, its rotational motion is significantly slowed. This change in motion leads to an increase in the measured fluorescence anisotropy, which can be used to determine binding affinities and kinetics.

A key application of this technique is the characterization of protein-antibody interactions. For instance, the interaction between glutathione (B108866) S-transferase (GST) and its antibody, α-GST (B-14), has been successfully studied using fluorescein-5-maleimide (B15326). unito.it In such experiments, GST is first conjugated with fluorescein-5-maleimide. A fixed concentration of the fluorescently labeled GST is then titrated with increasing concentrations of the α-GST antibody. The resulting increase in fluorescence anisotropy is measured to generate a binding isotherm, from which the dissociation constant (Kd) and association constant (Ka) can be determined through non-linear regression analysis. unito.it This provides quantitative data on the binding specificity and strength of the antibody-antigen interaction. unito.it

Similarly, fluorescence anisotropy is employed to investigate protein-ligand interactions. nih.govedinst.com A fluorescein-labeled ligand serves as a probe, and its binding to a target protein results in a measurable change in anisotropy. nih.gov This approach is particularly useful for high-throughput screening in drug discovery, allowing for the identification and characterization of compounds that bind to a specific protein target. nih.gov For example, a fluorescence anisotropy displacement assay was developed using a fluorescein-labeled maytansine (B1676224) derivative to identify and characterize ligands targeting the maytansine site of tubulin. nih.gov The binding of the fluorescent probe to tubulin resulted in a significant increase in anisotropy, and this signal could be displaced by unlabeled ligands, enabling the determination of their binding affinities. nih.gov

It is important to note that changes in the fluorescence intensity of the fluorescein label upon binding can occur and should be accounted for in the analysis to ensure accurate determination of the dissociation constant. nih.govcam.ac.uk

Table 1: Dissociation Constants Determined by Fluorescence Anisotropy

Interacting MoleculesFluorescent ProbeDissociation Constant (Kd)Reference
Glutathione S-transferase (GST) & α-GST (B-14) antibodyGST labeled with fluorescein-5-maleimideNot specified in abstract unito.it
Tubulin & FcMaytansineFluorescein-labeled maytansine6.8 ± 0.8 nM nih.gov

Fluorescence Resonance Energy Transfer (FRET) for Molecular Proximity and Dynamics

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules, a donor and an acceptor, on the order of 1-10 nanometers. nih.govutoronto.ca This "spectroscopic ruler" is highly sensitive to conformational changes in proteins and can be used to study molecular interactions and dynamics in real-time. researchgate.netnih.gov When this compound is used as one of the fluorophores in a FRET pair, its fluorescence can be used to monitor proximity to an acceptor molecule.

The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a powerful tool for detecting small changes in molecular proximity. nih.gov In practice, a protein of interest can be labeled at two specific sites with a donor and an acceptor fluorophore. Changes in the protein's conformation that alter the distance between these two labels will result in a change in FRET efficiency, which can be detected by measuring the fluorescence emission of the donor and acceptor. researchgate.net

This compound can serve as a FRET donor when paired with a suitable acceptor dye. By strategically introducing cysteine residues into a protein through site-directed mutagenesis, this compound can be specifically attached to desired locations. This allows for the investigation of a wide range of dynamic processes, such as the folding and unfolding of proteins, ligand-induced conformational changes, and the assembly of protein complexes. utoronto.caresearchgate.net

Single-molecule FRET (smFRET) experiments provide even more detailed information by observing individual molecules, thus revealing conformational heterogeneity and dynamics that would be averaged out in ensemble measurements. nih.gov While specific examples detailing this compound in smFRET are not abundant in the provided search results, the general principles of labeling proteins with thiol-reactive dyes for such studies are well-established. nih.gov

Fluorescence Lifetime Measurements

The fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state. frontiersin.org This parameter is an intrinsic property of a fluorophore and can be sensitive to its local environment, including factors like solvent polarity, pH, and the presence of quenching molecules. frontiersin.orgsigmaaldrich.com Fluorescence lifetime measurements offer an advantage over intensity-based measurements as they are generally independent of the fluorophore concentration. sigmaaldrich.com

When this compound is conjugated to a protein, its fluorescence lifetime can be influenced by the protein's conformation and its interactions with other molecules. For example, a study on the interaction between myosin-binding protein C and F-actin utilized fluorescein-5-maleimide-labeled actin. nih.gov Changes in the fluorescence lifetime of the attached fluorescein probe were used to detect the binding of the myosin-binding protein C to actin, as the interaction occurred in close proximity to the label, altering its local environment. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is a powerful imaging technique that creates contrast based on the fluorescence lifetime of the fluorophore at each pixel of an image. sigmaaldrich.com This allows for the spatial mapping of the fluorophore's environment within a living cell. FLIM can be combined with FRET (FLIM-FRET) to provide a more robust method for quantifying FRET efficiency, as the lifetime of the donor fluorophore is directly affected by energy transfer. researchgate.net This approach can be used to study protein-protein interactions and conformational changes with high spatial and temporal resolution. researchgate.netresearchgate.net Although direct examples of this compound in FLIM-FRET were not prominent in the search results, the principles support its potential application in such studies.

Table 2: Applications of this compound in Fluorescence Lifetime-Based Assays

ApplicationLabeled MoleculeObserved ChangeReference
Protein-protein binding assayActin labeled with fluorescein-5-maleimideChange in fluorescence lifetime upon binding of myosin-binding protein C nih.gov
General sensing and imagingGeneric fluorophores (principles apply)Lifetime changes due to local environment (pH, ions, quenching) frontiersin.orgsigmaaldrich.comnih.gov

Flow Cytometry for Cellular Thiol and Immunophenotype Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. clinicalpub.com When combined with fluorescent probes like this compound, it becomes a powerful tool for cellular analysis.

A primary application of fluorescein-5-maleimide (F5M) in flow cytometry is the quantification of intracellular thiols, particularly reduced glutathione. nih.govresearchgate.netnih.gov The maleimide (B117702) group of F5M reacts specifically with the thiol groups of cysteine residues in proteins and glutathione, resulting in fluorescently labeled cells. nih.govresearchgate.net The intensity of the fluorescence is proportional to the amount of reduced thiols within the cell. researchgate.net This method allows for the assessment of the cellular redox state and the detection of oxidative stress, as a decrease in F5M fluorescence correlates with a loss of reduced intracellular thiols. nih.govresearchgate.net This technique has been optimized for use with modern digital flow cytometers and can be applied to various cell types, including leukemia cells and immune cell populations. nih.gov

In addition to analyzing cellular thiols, this compound can be used in immunophenotyping. clinicalpub.comnih.gov Immunophenotyping involves the identification and quantification of different cell populations based on the expression of specific cell surface and intracellular antigens. clinicalpub.comresearchgate.net In this application, monoclonal antibodies specific to cellular antigens are conjugated to fluorochromes. While the search results primarily discuss the general use of fluorochrome-conjugated antibodies, this compound can be used to label antibodies for this purpose. These fluorescently labeled antibodies are then used to stain a population of cells, which are subsequently analyzed by flow cytometry to identify and enumerate different cell subsets. clinicalpub.comnih.gov This is a crucial technique in immunology and hematology for diagnosing and classifying diseases such as leukemia and lymphoma. clinicalpub.com

Mass Spectrometry (ESI-TOF, MALDI-TOF-MS) for Conjugate Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the characterization of biomolecules and their conjugates. Electrospray Ionization Time-of-Flight (ESI-TOF) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are two "soft" ionization techniques that are well-suited for the analysis of large molecules like proteins and peptides without causing significant fragmentation. nih.gov

These techniques are crucial for verifying the successful conjugation of this compound to proteins and peptides. After a labeling reaction, mass spectrometry can be used to determine the molecular weight of the resulting conjugate. The mass difference between the unlabeled and labeled molecule corresponds to the mass of the attached this compound, confirming the covalent modification. Furthermore, mass spectrometry can provide information on the degree of labeling, i.e., the number of dye molecules attached to each protein or peptide molecule. researchgate.net

For example, MALDI-TOF mass spectrometry has been used to characterize a fluorescein-Z5 protein conjugate. researchgate.net The mass spectra clearly showed a peak for the unlabeled Z5 protein and a separate peak at a higher mass for the fluorescein-conjugated protein, confirming the successful labeling. researchgate.net Similarly, both ESI and MALDI-MS are used in proteomic workflows to identify proteins after they have been labeled with thiol-reactive dyes. nih.gov The compatibility of maleimide dyes with in-gel digestion and subsequent peptide mass fingerprinting by MALDI-MS allows for successful protein identification. nih.gov

Table 3: Mass Spectrometry Analysis of this compound Conjugates

Analytical TechniqueAnalytePurpose of AnalysisReference
MALDI-TOF-MSZ5 protein and fluorescein-Z5 conjugateConfirmation of conjugation and determination of molecular weight researchgate.net
MALDI-MSProteins labeled with maleimide dyesPeptide mass fingerprinting for protein identification nih.gov
LC-MS/MSTetanus toxoid proteinsIdentification of maleimide conjugation sites on lysine (B10760008) residues researchgate.net
MALDI-TOF MSPolymers with DTM (dithiomaleimide) end groupsConfirmation of polymeric species with fluorescent end groups acs.org

Molecular Docking and Molecular Dynamics Simulations of Labeled Systems

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the behavior of molecules at an atomic level. These methods can be used to study systems that have been labeled with this compound, offering a deeper understanding of how the fluorescent probe affects the structure and dynamics of the labeled molecule and its interactions with other molecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict the binding site and orientation of a this compound labeled ligand to its protein target. This can be particularly useful in interpreting experimental data from techniques like fluorescence anisotropy and FRET, by providing a structural basis for the observed changes in fluorescence. For example, the crystal structure of a tubulin-FcMaytansine complex, where Fc is a fluorescein derivative, was used to understand the specific interactions of the fluorescent ligand with the protein. nih.gov

Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the conformational dynamics of a protein or peptide that has been labeled with this compound. This can help in understanding how the attachment of the dye might influence the protein's natural motions or its interactions with other molecules. Furthermore, simulations can be used to interpret FRET data by modeling the range of distances and orientations between the donor and acceptor fluorophores, which is crucial for accurately converting FRET efficiencies into distances. While the search results did not provide specific examples of MD simulations of this compound labeled systems, the general application of these simulations to study fluorescent probes is well-established.

Comparative Studies and Alternative Fluorescent Probes

Comparison with Other Thiol-Reactive Dyes

A nuanced understanding of the chemical and photophysical properties of different thiol-reactive dyes is essential for interpreting experimental data accurately. Key differences in reaction chemistry, bond stability, and fluorescent properties distinguish fluorescein-maleimide from its alternatives.

The two most common chemistries for labeling cysteine residues involve maleimides and iodoacetamides. The reaction of maleimides with thiols proceeds via a Michael addition, forming a stable thioether bond. nih.gov This reaction is highly specific for thiols within a pH range of 6.5-7.5. vectorlabs.comthermofisher.com At a neutral pH of 7.0, the reaction rate of maleimide (B117702) with a thiol is approximately 1,000 times faster than its reaction with an amine. vectorlabs.comthermofisher.com However, this selectivity diminishes at pH values above 7.5, where reaction with primary amines becomes more competitive. vectorlabs.com The maleimide reaction is also significantly faster than the iodoacetamide (B48618) reaction; N-ethylmaleimide (NEM) has been shown to react with small thiols 20 times faster than iodoacetamide (IAM). proteomics.com.au This rapid kinetics allows for complete alkylation of free thiols in a much shorter time frame. proteomics.com.au

Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction, where the thiolate anion displaces the iodine atom, also forming a stable thioether bond. nih.gov This reaction is generally slower and requires a more basic pH to ensure the cysteine thiol is sufficiently deprotonated to its more reactive thiolate form. researchgate.net While the thioether bond formed by iodoacetamides is very stable, the bond formed by maleimides (a thiosuccinimide) can undergo a retro-Michael reaction, making it slowly reversible under certain conditions. vectorlabs.com However, subsequent hydrolysis of the maleimide ring can render the resulting succinamic acid thioether stable. vectorlabs.com A key advantage of iodoacetamides is their stability in the presence of thiourea, a compound sometimes used in experimental buffers, which can react with maleimides.

FeatureMaleimidesIodoacetamides
Reaction MechanismMichael AdditionNucleophilic Substitution (SN2)
Optimal pH6.5 - 7.5Neutral to Basic
Reaction SpeedFastSlower
Bond StabilityStable thioether, but can be slowly reversible (retro-Michael reaction)Very stable thioether
Thiol SelectivityHigh at pH 6.5-7.5; reacts with amines at pH > 7.5Generally high for thiols

Alexa Fluor dyes are a family of fluorescent dyes that have been developed to improve upon the performance of traditional fluorophores like fluorescein (B123965). When comparing this compound to its Alexa Fluor counterparts, particularly Alexa Fluor 488 which has a nearly identical emission spectrum, several key differences emerge. thermofisher.com

The most significant advantage of Alexa Fluor maleimides is their enhanced photostability. researchgate.netuci.edunih.gov Fluorescein is notoriously susceptible to photobleaching, with its fluorescence intensity diminishing rapidly under continuous illumination. researchgate.net In contrast, Alexa Fluor 488 is much more resistant to photobleaching, allowing for longer observation times and more robust image capture. thermofisher.comuci.edu

Another critical difference is pH sensitivity. The fluorescence of fluorescein is highly dependent on pH and is significantly quenched in acidic environments. nih.gov Alexa Fluor dyes, however, exhibit fluorescence that is largely insensitive to pH across a broad range, typically from pH 4 to 10. thermofisher.comresearchgate.net This stability makes them far more reliable for quantitative measurements in cellular environments where local pH can vary.

In terms of fluorescence output, protein conjugates of Alexa Fluor 488 are often significantly brighter than their fluorescein-labeled counterparts. thermofisher.comuci.edu This is due to a combination of a high extinction coefficient and a high quantum yield that is maintained even when conjugated to proteins at high dye-to-protein ratios, a situation where fluorescein fluorescence can be quenched. thermofisher.com

FeatureThis compoundAlexa Fluor 488 Maleimide
PhotostabilityLowHigh thermofisher.comuci.edunih.gov
pH SensitivityHigh (fluorescence decreases at acidic pH) nih.govLow (stable fluorescence between pH 4-10) thermofisher.comresearchgate.net
Fluorescence OutputBright, but prone to self-quenchingVery bright and less prone to self-quenching thermofisher.comuci.edu
Excitation/Emission Maxima~495 nm / ~515 nm vectorlabs.com~495 nm / ~519 nm thermofisher.com

BODIPY (boron-dipyrromethene) dyes represent another class of fluorophores with distinct advantages over fluorescein. One of the primary benefits of BODIPY dyes is their relative insensitivity to environmental factors such as pH and solvent polarity. mdpi.com This contrasts sharply with fluorescein's pH-dependent fluorescence. nih.gov

FeatureThis compoundBODIPY FL Maleimide
pH SensitivityHigh nih.govLow mdpi.com
PhotostabilityModerateHigh nih.govresearchgate.net
Emission SpectrumBroadNarrow and sharp
Quantum YieldHigh, but pH-dependentHigh and generally stable
Solvent Polarity SensitivityModerateLow mdpi.com

TS-Link Thiosulfate reagents offer a unique approach to thiol labeling. Unlike maleimides and iodoacetamides, which form essentially irreversible thioether bonds, thiosulfates react with thiols to form a disulfide bond. thermofisher.comresearchgate.net This disulfide linkage is reversible and can be cleaved using reducing agents like dithiothreitol (B142953) (DTT) or tris-(2-carboxyethyl)phosphine (TCEP). thermofisher.comresearchgate.net This reversibility is a significant advantage in applications where the removal of the fluorescent label is desired after a specific experimental step.

TS-Link reagents are also noted for being more polar and water-soluble than many maleimide-based dyes. This property may lead to selective reaction with thiol residues located on the surface of a protein or a live cell, as the reagent may be less likely to penetrate into hydrophobic pockets. researchgate.net This contrasts with the more hydrophobic nature of the maleimide group, which can influence its reactivity profile.

For studying protein dynamics and conformational changes, the properties of the fluorophore itself, beyond just labeling, are paramount. Aminophenoxazone maleimide (APM) is a Cys-reactive probe designed specifically for this purpose and offers several advantages over traditional xanthene dyes like fluorescein. nih.gov

APM is compact, uncharged, and has a shorter linker between the fluorophore and the protein, which allows it to more closely report the local environmental changes of the side chain to which it is attached. nih.gov A key feature of APM is its large, polarity-dependent shifts in both its excitation and emission spectra. nih.gov This solvatochromism provides a more direct way to relate fluorescence changes to alterations in the local protein structure. Furthermore, APM's fluorescence falls into the red part of the spectrum, which can help to minimize interference from cellular autofluorescence. nih.gov While fluorescein can also report on environmental changes, the interpretation can be complicated by its inherent pH sensitivity. APM's properties make it a potentially superior tool for sensing conformational changes, especially at sites where larger probes like rhodamine maleimide show limited reactivity. nih.gov

Advantages of this compound in Specific Applications

Despite the availability of more photostable and pH-insensitive dyes, this compound remains a widely used and valuable tool for several reasons. Its primary advantages lie in its cost-effectiveness, high water solubility, and the extensive body of literature that supports its use.

Cost-Effectiveness: this compound is significantly less expensive than many of its modern counterparts, such as Alexa Fluor and some BODIPY dyes. This makes it an accessible and practical choice for routine labeling, large-scale screening applications, and educational purposes.

High Water Solubility: The excellent water solubility of fluorescein-5-maleimide (B15326) at neutral pH simplifies the preparation of labeling reactions, often eliminating the need for organic co-solvents that could potentially perturb protein structure. thermofisher.com

Extensive Historical Data: As one of the earliest and most extensively used thiol-reactive fluorescent probes, there is a vast amount of published research utilizing this compound. thermofisher.com This extensive literature provides a valuable reference for experimental design, troubleshooting, and data comparison.

pH Sensing: While its pH sensitivity is a drawback for many applications, it can be exploited as an advantage in studies specifically designed to measure or monitor pH changes within cellular compartments or microenvironments.

FRET Applications: The well-characterized spectral properties of fluorescein make it a common donor fluorophore in Förster Resonance Energy Transfer (FRET) experiments, paired with suitable acceptor dyes, to measure molecular proximity.

High Emissivity and Large Stokes Shifts of Maleimide-Based Fluorophores

Maleimide-based fluorophores are known for their favorable photophysical properties, including strong emissions and significant Stokes shifts. rsc.org Emissivity, often quantified by the fluorescence quantum yield, refers to the efficiency of the fluorescence process. Maleimide derivatives can exhibit high quantum yields, contributing to bright fluorescent signals that are essential for sensitive detection. rsc.org

A large Stokes shift, the difference between the maximum excitation and emission wavelengths, is a particularly desirable characteristic for fluorescent probes. researchgate.netnih.gov It allows the emitted fluorescence to be more easily distinguished from the excitation light, which improves the signal-to-noise ratio and reduces background interference. nih.gov Maleimide derivatives have been specifically designed to achieve large Stokes shifts, with some exhibiting shifts greater than 100 nm. rsc.orgresearchgate.net Fluorescein-5-maleimide itself has an excitation maximum at approximately 494-495 nm and an emission maximum around 515-519 nm. caymanchem.comvectorlabs.commedchemexpress.com While this specific Stokes shift is modest, the broader class of substituted maleimide dyes demonstrates the capacity for significant shifts, with some achieving values up to 192 nm depending on their chemical structure and solvent environment. researchgate.netnih.gov This tunability allows for the development of a diverse library of maleimide dyes with varied optical properties. rsc.org

Table 2: Photophysical Properties of Fluorescein-5-Maleimide

Property Wavelength (nm)
Excitation Maximum ~494
Emission Maximum ~519
Stokes Shift ~25

Data compiled from multiple sources. caymanchem.commedchemexpress.com

Challenges and Future Directions in Fluorescein Maleimide Research

Limitations of Current Fluorescein-Maleimide Applications

The practical application of this compound is often complicated by a series of interconnected issues that can affect the structure, function, and analysis of the labeled biomolecule.

A primary challenge in using this compound for protein labeling is the generation of heterogeneous products. Maleimides react with free sulfhydryl groups, typically on cysteine residues. However, proteins often possess multiple cysteine residues, and the reaction with this compound is generally not site-specific. This lack of control leads to an unpredictable and uncontrollable attachment of the dye to various sites on the protein surface. Consequently, a single labeling reaction produces a mixture of protein-dye conjugates with varying dye-to-protein ratios and different labeling locations. This heterogeneity results in a population of molecules with potentially different biophysical and functional properties, complicating data analysis and interpretation. The separation of these different species—unlabeled, singly labeled, and multiply labeled proteins—is often difficult.

ChallengeDescriptionImpact
Lack of Site-Specificity This compound reacts with available cysteine residues, which can be numerous and distributed across the protein surface. Leads to a mixture of conjugates with the dye attached at different positions.
Variable Stoichiometry The number of dye molecules attached per protein can vary, resulting in a range of dye-to-protein ratios. Creates a heterogeneous population of labeled molecules with diverse properties.
Purification Difficulties Separating the different labeled species from each other and from the unlabeled protein is often challenging. Complicates the analysis and interpretation of experimental data.

The covalent attachment of the fluorescein (B123965) moiety, which is a bulky molecule, can introduce significant steric hindrance. If the labeling occurs at or near a protein's active site, binding interface, or a region critical for conformational changes, the native structure and biological activity of the protein can be compromised. The fluorescein molecule can physically block access to the active site or interfere with the protein's ability to adopt its functional conformation. This can lead to a partial or complete loss of function, rendering the experimental results misleading as they may not reflect the behavior of the unmodified protein.

The random or stochastic nature of the labeling process is a significant hurdle in achieving homogenous bioconjugates. Conventional labeling strategies that target reactive amino acids like cysteine result in a statistical distribution of dye molecules across the available sites. This process yields a complex mixture of products, including unlabeled proteins, proteins with a single dye molecule at different locations (regioisomers), and proteins with multiple dye molecules attached. Such heterogeneity complicates the characterization of the labeled protein and can lead to irreproducible results. Regulatory agencies may also view these ill-defined mixtures less favorably than well-characterized, homogeneous immunoconjugates.

The fluorescence intensity of fluorescein is known to be sensitive to its environment, particularly in polar protic solvents like water. In such environments, the fluorescence quantum yield of fluorescein can be significantly reduced, a phenomenon known as fluorescence quenching. This quenching can occur through several mechanisms, including dynamic or collisional quenching, where collisions with solvent molecules lead to non-radiative energy loss. Molecular oxygen dissolved in the solvent is also a potent quencher of fluorescein. For maleimide-derived fluorophores, photoinduced electron transfer (PET) has been identified as a key quenching mechanism. nih.gov This reduction in fluorescence intensity can diminish the sensitivity of assays and make the detection of labeled molecules more challenging, particularly in aqueous biological systems.

Quenching MechanismDescriptionConsequence
Dynamic (Collisional) Quenching Excited fluorophore loses energy through collisions with solvent molecules or other quenchers like oxygen. Reduction in fluorescence lifetime and quantum yield.
Static Quenching Formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state. Decrease in the number of fluorophores available for excitation.
Photoinduced Electron Transfer (PET) Electron transfer from the excited state of the fluorophore to a pendant maleimide (B117702) group can occur, leading to a non-radiative decay pathway. nih.govSignificant quenching of fluorescence. nih.gov

A common issue in fluorescence labeling experiments is the presence of background signal, which can arise from two main sources: unreacted dye and non-specific binding. stfc.ac.ukplos.org After the conjugation reaction, any unbound this compound must be completely removed, as its presence will contribute to background fluorescence and interfere with accurate quantification. thermofisher.com Furthermore, fluorescent dyes, particularly those with hydrophobic characteristics, have a propensity to bind non-specifically to surfaces, such as cell membranes or glass slides. stfc.ac.ukplos.org This non-specific adhesion results in a high number of immobile fluorescent spots that are not related to the target molecule, which can skew the results of molecular mobility studies and reduce the signal-to-noise ratio. stfc.ac.ukplos.org Research has shown a strong correlation between the hydrophobicity of a dye and its tendency for non-specific binding. stfc.ac.ukplos.org

Difficulty in Interpreting Complex Spectral Changes in Terms of Protein Motion

A significant challenge in utilizing this compound as a probe for protein dynamics lies in the complex nature of its fluorescence emission. Studies have demonstrated that the factors influencing the excitation and emission spectra of fluorescein are intricate and not easily correlated with the specific motions of the protein to which it is attached. nih.gov This complexity makes it difficult to translate observed spectral shifts into a clear and unambiguous interpretation of protein conformational changes. nih.gov

The environmental sensitivity of fluorescein, while advantageous for detecting changes in the local environment, also contributes to this interpretational difficulty. Factors such as solvent polarity, pH, and the proximity of quenching residues can all influence the fluorophore's spectral properties, often in a convoluted manner. Consequently, deconvoluting these various effects to isolate the specific contribution of protein motion remains a formidable task. nih.gov Research on other xanthene dyes suggests that these challenges are not unique to fluorescein and represent a broader issue within this class of fluorophores. nih.gov

Irreversible Nature of Standard Maleimide Conjugation

The conventional method of conjugating maleimides to proteins involves a Michael addition reaction with the thiol group of a cysteine residue. While this reaction is highly specific and efficient, it is widely considered to be irreversible under physiological conditions. researchgate.netrsc.org This irreversibility, however, presents a significant drawback as the resulting thiosuccinimide linkage is known to be less stable than once believed. researchgate.net

The instability of the thiosuccinimide bond can lead to a retro-Michael reaction, which results in the dissociation of the fluorescent probe from the protein. researchgate.net Furthermore, the conjugate is susceptible to thiol-exchange reactions with other thiol-containing molecules present in the biological environment, such as glutathione (B108866). nih.gov This can lead to the transfer of the this compound label to other molecules, resulting in a loss of specific labeling and potentially confounding experimental results. These instability issues can compromise the long-term integrity of the labeled protein and introduce artifacts into experimental data. nih.gov While this conjugation is often described as irreversible, the lability of the bond under certain conditions poses a challenge for experiments requiring long-term stability.

Future Research Avenues and Methodological Advancements

To address the limitations of current this compound technologies, researchers are actively exploring several promising avenues for future development. These include the creation of novel fluorogenic labeling agents, the optimization of linker design, a deeper understanding of structure-property relationships, and the expansion of maleimide derivatives into new applications.

Development of New Fluorogenic Labeling Agents with Tunable Properties

A major focus of future research is the development of new fluorogenic labeling agents that exhibit fluorescence only upon binding to their target protein. acs.orgacs.orgnih.govbiorxiv.orgspringernature.com This "turn-on" mechanism significantly reduces background fluorescence from unbound probes, thereby enhancing the signal-to-noise ratio in imaging experiments. acs.org The design of these probes often involves modulating the equilibrium between a non-fluorescent, cell-permeable state (e.g., a spirolactone) and a fluorescent, zwitterionic state. biorxiv.org

The ability to tune the photophysical properties of these probes is a key objective. By systematically modifying the fluorophore structure, researchers aim to create a palette of probes with a range of excitation and emission wavelengths, improved brightness, and enhanced photostability. acs.orgbiorxiv.org This will enable multicolor imaging of different proteins simultaneously within the same cell, providing a more comprehensive view of cellular processes. acs.org

Probe TypeDesign StrategyAdvantage
Fluorogenic ProbesEquilibrium shift from non-fluorescent to fluorescent form upon target binding.Low background, high signal-to-noise ratio.
Tunable ProbesSystematic modification of the fluorophore core.Multicolor imaging, improved photophysical properties.

Designing Spacers with Variable Length and Rigidity to Optimize PET Efficiency

Photoinduced Electron Transfer (PET) is a key mechanism for controlling the fluorescence of many "turn-on" probes. acs.orgnih.govnih.gov In a typical PET sensor, a quencher moiety is held in close proximity to the fluorophore by a spacer, leading to fluorescence quenching. nih.govornl.gov Upon target binding, a conformational change can increase the distance or alter the orientation between the fluorophore and the quencher, thus inhibiting PET and restoring fluorescence.

The efficiency of PET is highly dependent on the distance and orientation between the donor and acceptor, which is dictated by the spacer. ornl.govrsc.org Future research will focus on the rational design of spacers with varying lengths and degrees of rigidity to precisely control PET efficiency. rsc.org By creating a library of spacers, it will be possible to fine-tune the sensitivity and dynamic range of PET-based probes for specific applications. For instance, rigid spacers can maintain a fixed distance and orientation, while flexible spacers can allow for greater conformational freedom.

Spacer PropertyEffect on PETApplication
LengthInfluences donor-acceptor distance.Tuning the "off" state of the probe.
RigidityControls conformational freedom.Optimizing the "on/off" switching efficiency.

Further Elucidation of Structure-Property Relationships for Maleimide Dyes

A fundamental understanding of the relationship between the chemical structure of a maleimide dye and its photophysical properties is crucial for the rational design of new and improved probes. rsc.orgrsc.org Researchers are systematically synthesizing and characterizing libraries of maleimide derivatives with diverse substituents to establish clear structure-property relationships. rsc.org

These studies aim to correlate specific structural modifications with changes in key parameters such as absorption and emission wavelengths, quantum yield, Stokes shift, and solvatochromism. rsc.orgrsc.org For example, it has been shown that the electron-donating or electron-withdrawing nature of substituents on the maleimide core can significantly influence the fluorescence properties. rsc.org A deeper understanding of these relationships will enable the in-silico design of maleimide dyes with tailored optical properties for specific applications, moving from a trial-and-error approach to a more predictive design strategy. rsc.org

Structural ModificationPhotophysical Property Affected
Electron-donating/withdrawing groupsEmission wavelength and quantum yield.
Halogen substitutionQuantum yield and solvatochromism.
Aromatic ring substitutionStokes shift and environmental sensitivity.

Exploration of Maleimide Derivatives as Fluorescent Ligands for Organometallic Complexes

An emerging area of research is the use of maleimide derivatives as fluorescent ligands for the synthesis of novel organometallic complexes. bham.ac.uknih.govnih.govresearchgate.net These hybrid molecules combine the specific reactivity of the maleimide group with the unique photophysical and photochemical properties of transition metal centers. bham.ac.uk The maleimide moiety can serve as an anchor for attaching the complex to a biomolecule, while the metal center can act as a luminescent reporter or a photocatalyst. bham.ac.uk

The development of fluorescent half-sandwich transition metal complexes containing maleimide ligands is one promising direction. bham.ac.uk The coordination of the maleimide-based fluorophore to the metal center can influence its luminescent properties, potentially leading to new sensing mechanisms. bham.ac.uk These organometallic probes could find applications in bioimaging, sensing, and photodynamic therapy. nih.gov

Organometallic Complex ComponentFunction
Maleimide DerivativeFluorescent ligand and biomolecule anchor.
Transition Metal CenterLuminescent reporter or photocatalyst.

Rational Design for Improved Photostability and Fluorescence in Live Cell Imaging

The rational design of this compound probes aims to enhance their photophysical properties, specifically photostability and fluorescence quantum yield, which are critical for demanding applications like live-cell imaging. nih.gov The inherent susceptibility of the fluorescein core to photobleaching and pH-dependent fluorescence fluctuations necessitates chemical modifications to improve its performance.

One strategy involves the modification of the xanthene core of fluorescein. The introduction of electron-withdrawing groups can alter the electronic distribution of the fluorophore, thereby influencing its excited-state properties and interaction with the cellular environment. While specific studies on this compound are limited, research on fluorescein esters has shown that modifications can lead to compounds with excellent photophysical and electrochemical properties. nih.govresearchgate.net These modifications can potentially be adapted to this compound to create more robust probes for live-cell microscopy.

Another approach focuses on protecting the fluorophore from the cellular environment. This can be achieved by attaching moieties that sterically hinder interactions with reactive oxygen species, which are major contributors to photobleaching. Furthermore, modifications that reduce the propensity of the maleimide group to undergo hydrolysis can lead to more stable and reliable labeling. royalsocietypublishing.org

The table below summarizes key photophysical properties of fluorescein, which serve as a baseline for rational design efforts to improve upon for live-cell imaging applications. nih.govnih.gov

PropertyValueSignificance in Live Cell Imaging
Excitation Wavelength (λex) ~494 nmAllows for excitation with common laser lines (e.g., 488 nm).
Emission Wavelength (λem) ~519 nmGreen emission, suitable for multicolor imaging with other fluorophores.
Molar Extinction Coefficient (ε) >70,000 M-1cm-1High value indicates efficient light absorption, leading to brighter signals.
Fluorescence Quantum Yield (ΦF) ~0.925 in 0.1 N NaOHHigh quantum yield is desirable for bright fluorescence. This can be lower in cellular environments.
Photostability ModerateProne to photobleaching, which limits long-term imaging experiments.

Expanding Applications in Active Site Monitoring and Protein-Protein Interaction Studies

This compound has proven to be a valuable tool for elucidating protein function through the specific labeling of cysteine residues. This is particularly useful for monitoring the local environment of enzyme active sites and for studying protein-protein interactions. medchemexpress.com

In the context of active site monitoring, a cysteine residue can be introduced into or near the active site of an enzyme through site-directed mutagenesis. The subsequent labeling of this cysteine with this compound allows researchers to monitor conformational changes that occur during substrate binding and catalysis. nih.gov Changes in the fluorescence properties of the attached fluorescein, such as intensity or polarization, can provide real-time information about the dynamics of the active site.

A notable example of this application is the study of the Escherichia coli FhuA protein, a transporter in the outer membrane. By introducing cysteine residues at specific locations in the protein's gating loop and labeling them with this compound, researchers were able to monitor conformational changes upon ligand binding. nih.gov The binding of ferrichrome led to fluorescence quenching of the this compound attached to specific cysteine residues, indicating a conformational change in the gating loop. nih.gov

The table below presents data from the study on the FhuA protein, illustrating how this compound labeling can be used to probe changes in a protein's local environment. nih.gov

FhuA Variant (Cysteine replacement)LigandObserved Fluorescence ChangeInterpretation
D336C FerrichromeQuenchingConformational change in the gating loop upon ligand binding.
V347C FerrichromeInhibition of labelingCys-347 is at or near the ferrichrome binding site.
C329S/D336C FerrichromeQuenchingThe conformational change is independent of the native Cys-329.

Furthermore, this compound is extensively used in Förster Resonance Energy Transfer (FRET) microscopy to study protein-protein interactions. nih.govresearchgate.net In a typical FRET experiment, two interacting proteins are labeled with a donor and an acceptor fluorophore, respectively. If the proteins interact and bring the fluorophores within close proximity (typically 1-10 nm), energy can be transferred from the excited donor (e.g., fluorescein) to the acceptor, leading to a measurable change in the fluorescence signals of both fluorophores. nih.gov This technique provides spatial and temporal information about protein complex formation in living cells. nih.gov

Continued Development of Site-Specific and Controlled Labeling Techniques

The utility of this compound as a molecular probe is critically dependent on the ability to attach it to a specific site on a protein in a controlled manner. The development of site-specific and stoichiometric labeling techniques is an ongoing area of research.

The most common strategy for site-specific labeling with this compound targets cysteine residues. acs.org Cysteine is a relatively rare amino acid, and its thiol group is highly reactive towards the maleimide moiety under mild conditions. lumiprobe.com When a protein of interest does not have a suitably located native cysteine, one can be introduced at a specific position using site-directed mutagenesis. This approach allows for precise control over the location of the fluorescein label. acs.org

Achieving stoichiometric labeling, where each protein molecule is labeled with a single fluorophore molecule, is crucial for quantitative fluorescence studies. This can be controlled by carefully managing the reaction conditions, such as the molar ratio of the dye to the protein and the reaction time. nih.gov The presence of reducing agents like TCEP (tris(2-carboxyethyl)phosphine) is often necessary to prevent the formation of disulfide bonds between cysteine residues, which would render them unreactive to maleimide. lumiprobe.com

While the maleimide-thiol reaction is highly selective, the stability of the resulting thioether bond can be a concern, as it can undergo a retro-Michael addition, leading to dissociation of the label. royalsocietypublishing.org Research is ongoing to develop more stable linkages for bioconjugation.

Advanced strategies for site-specific labeling are also being explored. These include enzymatic methods that install a unique reactive handle onto a protein, which can then be selectively targeted by a modified this compound. nih.gov These approaches offer the potential for even greater control over the labeling process, enabling the creation of highly homogeneous and well-defined fluorescently labeled proteins for a wide range of applications. The table below summarizes different approaches for the site-specific labeling of proteins.

Labeling StrategyPrincipleAdvantagesChallenges
Native Cysteine Labeling Targets naturally occurring, accessible cysteine residues.Simple, does not require genetic engineering.Lack of control over labeling site if multiple cysteines are present.
Engineered Cysteine Labeling A cysteine residue is introduced at a specific site via mutagenesis.High degree of control over the labeling location.Requires protein engineering and expression.
Enzymatic Labeling An enzyme installs a unique chemical handle onto the protein for subsequent labeling.Highly specific and can be performed under mild conditions.Requires a specific enzyme and recognition sequence.
Unnatural Amino Acid Incorporation An unnatural amino acid with a unique reactive group is incorporated into the protein.Provides a bioorthogonal handle for highly specific labeling.Requires specialized expression systems.

Q & A

Basic Research: Mechanism and Experimental Design

Q: How does the thiol-reactive mechanism of fluorescein-maleimide influence experimental design for protein labeling? A: this compound reacts selectively with free thiol groups (-SH) via Michael addition under mild, non-reducing conditions (pH 6.5–7.5). To optimize labeling:

  • Buffer Selection : Use phosphate or HEPES buffers (avoid Tris, as its primary amines may compete).
  • Reducing Agent Control : Pre-treat samples with TCEP (1–5 mM) to reduce disulfide bonds without interfering with maleimide reactivity .
  • Stoichiometry : Use a 3:1 molar excess of dye to protein thiols to ensure saturation while minimizing aggregation .
  • Validation : Confirm labeling efficiency via SDS-PAGE with fluorescence scanning or HPLC .

Basic Research: Solubility Challenges

Q: What strategies mitigate this compound’s solubility limitations in aqueous systems? A: this compound’s polyethyleneglycol (PEG) spacer enhances solubility, but hydrophobic aggregation may still occur. Solutions include:

  • Co-solvents : Add 10–20% DMSO or DMF to labeling buffers .
  • Temperature Control : Pre-warm the dye to 37°C before dissolving.
  • Sonication : Briefly sonicate (10–30 sec) to disperse aggregates post-dissolution .

Advanced Research: Quantifying Labeling Efficiency

Q: How can researchers quantify this compound labeling efficiency in complex biological samples? A: Use dual-method validation:

Spectrophotometry : Measure absorbance at 494 nm (fluorescein’s λmax) and calculate dye-to-protein ratio (ε = 68,000 M⁻¹cm⁻¹).

Mass Spectrometry : Detect mass shifts (~1,054 Da per dye molecule) to confirm site-specific labeling .

Fluorescence Quenching Assays : Titrate with increasing thiol concentrations (e.g., β-mercaptoethanol) to assess unreacted dye .

Advanced Research: Interference from Endogenous Thiols

Q: How do endogenous thiols (e.g., glutathione) affect this compound labeling, and how can this be controlled? A: High glutathione (GSH) levels in cellular lysates compete with target thiols. Solutions:

  • Depletion : Pre-treat samples with maleimide-agarose beads to scavenge free thiols .
  • Kinetic Trapping : Use short reaction times (10–30 min) to favor labeling of exposed, reactive thiols over low-affinity competitors .
  • pH Optimization : Conduct labeling at pH 7.0–7.4 to balance reaction rate and specificity .

Advanced Research: Multi-Modal Probe Integration

Q: How can this compound be integrated with other probes (e.g., spin labels) for dual-function studies? A: For combined fluorescence-EPR studies:

  • Sequential Labeling : First label with this compound, then introduce a nitroxide-maleimide probe at a distinct cysteine residue.
  • Orthogonal Chemistry : Use site-directed mutagenesis to introduce non-overlapping reactive groups (e.g., azide-alkyne click chemistry for a second label) .
  • FRET Validation : Confirm spatial proximity using tetramethylrhodamine-maleimide as an acceptor dye .

Advanced Research: Data Contradictions in Thiol Accessibility

Q: How to resolve discrepancies in thiol accessibility data from this compound labeling versus alternative methods (e.g., Ellman’s assay)? A: Discrepancies arise from steric hindrance or redox state variations. Address by:

  • Comparative Controls : Run parallel experiments with a smaller probe (e.g., iodoacetamide-fluorescein).
  • Redox Gradients : Quantify free thiols under reducing/non-reducing conditions using TCEP or DTT .
  • Structural Modeling : Map labeled cysteines onto protein structures (e.g., PyMOL) to assess solvent accessibility .

Table 1: Optimal Reaction Conditions for this compound Labeling

ParameterRecommendationReference
pH6.5–7.5
Reaction Time30–60 min
Temperature25°C (room temp)
Dye:Protein Molar Ratio3:1
Buffer Additives10% DMSO (if insoluble)

Basic Research: Stability and Storage

Q: What are best practices for storing this compound to maintain reactivity? A:

  • Lyophilized Form : Store at –20°C in desiccated, light-protected vials.
  • Reconstituted Solution : Aliquot in anhydrous DMSO (avoid freeze-thaw cycles) and use within 1 week .

Advanced Research: Dynamic Thiol Monitoring in Live Cells

Q: How can this compound be adapted for real-time thiol monitoring in live-cell imaging? A:

  • Membrane Permeability : Use a cell-penetrating peptide (CPP) conjugate to enhance uptake .
  • Quenching Controls : Include non-fluorescent maleimide (e.g., N-ethylmaleimide) to distinguish extracellular vs. intracellular labeling .
  • Time-Lapse Imaging : Capture fluorescence intensity changes at 1–5 min intervals post-labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.